4-Hydroxypiperidine-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
412016-31-0 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-hydroxypiperidine-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |
InChI Key |
OHZUEFKOZYWUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Boc-4-hydroxypiperidine chemical structure and molecular weight
Topic: N-Boc-4-hydroxypiperidine chemical structure and molecular weight Content Type: In-depth Technical Whitepaper
A Pivotal Scaffold in Medicinal Chemistry & Piperidine Functionalization
Executive Summary
N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) serves as a cornerstone intermediate in the synthesis of modern pharmaceuticals, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structural duality—offering a protected secondary amine and a reactive secondary alcohol—allows for orthogonal functionalization strategies that are critical in diversity-oriented synthesis (DOS).
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and its strategic utility in drug development, moving beyond basic characterization to application-specific engineering.
Structural Characterization & Physicochemical Profile[1][2]
The utility of N-Boc-4-hydroxypiperidine stems from its orthogonal reactivity . The tert-butoxycarbonyl (Boc) group renders the piperidine nitrogen inert to nucleophiles and bases, directing all chemical modifications to the C4-hydroxyl group.
Chemical Identity & Properties
| Parameter | Specification |
| IUPAC Name | tert-butyl 4-hydroxy-1-piperidinecarboxylate |
| Common Name | N-Boc-4-hydroxypiperidine; 1-Boc-4-piperidinol |
| CAS Number | 109384-19-2 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(O)CC1 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 60–65 °C [1, 2] |
| Boiling Point | ~292 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa | ~14.8 (Hydroxyl proton, predicted) |
1H NMR Fingerprint (CDCl₃, 400 MHz)
For quality control (QC) validation, the following diagnostic signals confirm structural integrity:
-
δ 3.80–3.90 (m, 3H): Overlapping signals for the C4-methine proton (-CH -OH) and C2/C6 equatorial protons.
-
δ 3.00–3.10 (ddd, 2H): C2/C6 axial protons (distinctive coupling due to chair conformation).
-
δ 1.80–1.90 (m, 2H): C3/C5 equatorial protons.
-
δ 1.45 (s, 9H): The characteristic tert-butyl singlet (Boc group).
Synthetic Pathways & Mechanistic Insights
While N-Boc-4-hydroxypiperidine is commercially available, in-house synthesis is often required for isotopic labeling or large-scale cost reduction. Two primary routes exist; however, Route B (Reductive Synthesis) is preferred in high-purity pharmaceutical applications to avoid bis-protection byproducts.
Route A: Direct Protection (Common)
Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).
-
Drawback: The C4-hydroxyl group can compete with the amine for the Boc group, leading to mixed carbonates (O-Boc impurities) if pH is not strictly controlled.
Route B: Reductive Synthesis (Preferred)
This route ensures exclusive N-protection by starting with the ketone.
Protocol: NaBH₄ Reduction of N-Boc-4-piperidone
-
Dissolution: Dissolve N-Boc-4-piperidone (1.0 equiv) in Methanol (0.5 M concentration).
-
Cooling: Cool solution to 0 °C to suppress side reactions.
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.1 equiv) portion-wise over 30 minutes.
-
Mechanistic Note: The hydride attacks the carbonyl carbon from the axial direction, yielding the equatorial alcohol (thermodynamically favored) as the major product.
-
-
Quench: After 2 hours, quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallization from Hexanes/Ether yields high-purity crystals (>99%).
Figure 1: Step-wise synthesis via the reductive pathway, ensuring regio-purity.
Applications in Drug Discovery[2][5][6][7][8]
N-Boc-4-hydroxypiperidine is not merely a solvent-compatible building block; it is a pharmacophore scaffold . The 4-substituted piperidine ring is ubiquitous in FDA-approved drugs, including antihistamines (Fexofenadine), opioids (Loperamide), and kinase inhibitors.
The Mitsunobu Transformation
The most powerful application of this intermediate is its use in the Mitsunobu reaction . This allows for the stereospecific conversion of the C4-hydroxyl group into an ether or amine with inversion of configuration (though the substrate is achiral, this mechanism is vital when creating chiral ethers).
-
Workflow: N-Boc-4-OH + Phenol/Alcohol + PPh₃ + DEAD/DIAD → Aryl-Piperidinyl Ether.
-
Utility: Used to synthesize M1/M4 muscarinic agonists and specific tyrosine kinase inhibitors where an ether linkage defines the binding pocket interaction [3].
Oxidation to Functionalized Ketones
While the alcohol is stable, it can be oxidized (Swern or Dess-Martin Periodinane) back to the ketone to perform Grignard additions, introducing aryl groups at the C4 position. This is the primary route to 4-aryl-4-hydroxypiperidine scaffolds found in drugs like Loperamide and Haloperidol [4].
Strategic Deprotection
The Boc group is acid-labile (TFA/DCM or HCl/Dioxane). In library synthesis, the C4-position is functionalized first, and the N-Boc is removed last to allow coupling to the core drug scaffold.
Figure 2: Divergent synthesis pathways utilizing the C4-hydroxyl handle.
Safety & Handling Protocol
Signal Word: WARNING Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Storage: Store at 2–8 °C. The compound is hygroscopic; ensure containers are tightly sealed.
-
Stability: Stable under normal conditions but incompatible with strong oxidizing agents.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood when handling large quantities of the powder to avoid inhalation.
References
-
National Institutes of Health (NIH). (2025). Synthesis of Loperamide Analogs via Piperidine Intermediates. PubMed Central. Retrieved October 2025, from [Link]
A-Technical-Guide-to-1-Boc-4-piperidinol-Nomenclature-Properties-and-Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-piperidinol is a pivotal heterocyclic building block extensively utilized in the landscape of modern organic synthesis and pharmaceutical development. Its strategic importance lies in the presence of a piperidine ring, a scaffold found in numerous biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group imparts crucial stability and allows for controlled, regioselective reactions, making it an indispensable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, synonyms, physicochemical properties, and key applications, with a focus on the underlying chemical principles that govern its utility.
I. Nomenclature and Synonyms: Establishing a Clear Identity
Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. 1-Boc-4-piperidinol is known by several synonyms, which can sometimes lead to confusion. A clear understanding of its IUPAC name and common identifiers is essential for effective communication and procurement.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is tert-butyl 4-hydroxypiperidine-1-carboxylate .[1] This name precisely describes the molecular structure:
-
piperidine : A six-membered saturated heterocycle containing one nitrogen atom.
-
4-hydroxy : A hydroxyl (-OH) group is attached to the fourth carbon atom of the piperidine ring.
-
1-carboxylate : A carboxylate group is attached to the nitrogen atom (position 1) of the piperidine ring.
-
tert-butyl : The carboxylate group is esterified with a tert-butyl group.
Common Synonyms and Identifiers
In literature, patents, and commercial catalogs, 1-Boc-4-piperidinol is frequently referred to by a variety of synonyms. Being familiar with these is crucial for comprehensive literature searches and sourcing.
| Synonym | Notes |
| 1-Boc-4-piperidinol | A widely used and accepted trivial name.[2][3][4] |
| 1-Boc-4-hydroxypiperidine | Another common and descriptive synonym.[3] |
| tert-Butyl 4-hydroxy-1-piperidinecarboxylate | A descriptive name closely related to the IUPAC nomenclature.[5][6] |
| N-Boc-4-hydroxypiperidine | Emphasizes the substitution on the nitrogen atom.[5][7][8] |
| 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester | A variation in the naming convention.[1][2] |
Key Identifiers:
II. Physicochemical Properties and Data
The physical and chemical properties of 1-Boc-4-piperidinol dictate its handling, storage, and reactivity in synthetic protocols.
| Property | Value | Source |
| Appearance | White to off-white or yellowish powder/crystalline powder | [2] |
| Melting Point | 61-65 °C (lit.) | [8] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | [10][11] |
| pKa | 14.80 ± 0.20 (Predicted) | [8] |
| InChI Key | PWQLFIKTGRINFF-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)N1CCC(O)CC1 | [3] |
III. The Role of the Boc Protecting Group: A Strategic Choice
The tert-butoxycarbonyl (Boc) group is not merely a passive component of the molecule; its presence is a deliberate and strategic choice that underpins the utility of 1-Boc-4-piperidinol in multi-step syntheses.
The Boc group is a carbamate protecting group that deactivates the piperidine nitrogen, preventing it from undergoing undesired side reactions such as protonation, alkylation, or acylation. This allows for selective functionalization of the hydroxyl group at the C4 position. The steric bulk of the tert-butyl group also influences the conformational preferences of the piperidine ring.
Crucially, the Boc group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), regenerating the free secondary amine without affecting other acid-sensitive functional groups that may have been introduced elsewhere in the molecule.[11] This orthogonality is a cornerstone of modern protecting group strategy in organic synthesis.
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4-Hydroxypiperidine-1-carboxylic acid ethyl ester CAS 65214-82-6 suppliers
This guide provides an in-depth technical analysis of Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) , a critical piperidine scaffold used primarily as a protected intermediate in the synthesis of second-generation antihistamines (e.g., Bepotastine) and agrochemical fumigants.
Strategic Sourcing, Synthetic Utility, and Analytical Validation[1]
Executive Summary
Ethyl 4-hydroxypiperidine-1-carboxylate (also known as N-carbethoxy-4-hydroxypiperidine) is a bifunctional heterocyclic building block. Its value lies in its orthogonal reactivity : the nitrogen is protected by an ethyl carbamate (urethane) group, allowing selective functionalization of the C4-hydroxyl group without competing N-alkylation.
This compound is the primary starting material for the synthesis of Bepotastine Besilate , a selective H1 receptor antagonist. In this workflow, it serves as the nucleophilic scaffold for ether formation before N-deprotection. It also exhibits direct utility in agrochemical research as a fumigant for stored-grain pests.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 65214-82-6 |
| IUPAC Name | Ethyl 4-hydroxypiperidine-1-carboxylate |
| Synonyms | 1-Carbethoxy-4-hydroxypiperidine; N-Ethoxycarbonyl-4-piperidinol |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| SMILES | CCOC(=O)N1CCC(O)CC1 |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | 120–130°C (at 0.1 mmHg) / ~275°C (at 760 mmHg) |
| Density | 1.12 g/mL |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
Strategic Sourcing & Supply Chain Analysis
For pharmaceutical applications, sourcing must distinguish between reagent grade (for R&D) and GMP intermediate grade (for API manufacturing).
Qualification Protocol for Suppliers
When evaluating a new supplier, request a Certificate of Analysis (CoA) that specifically reports:
-
GC Purity: >98.0% is the standard acceptance criterion.
-
Water Content (Karl Fischer): Must be <0.5%, as moisture competes in downstream O-alkylation reactions.
-
Residual Solvents: Specifically limits on Dichloromethane (DCM) or Toluene used in its synthesis.
Key Supplier Categories
-
Global Catalog Aggregators (R&D Scale):
-
Sigma-Aldrich (MilliporeSigma): High-purity standards for analytical benchmarking.
-
TCI Chemicals: Reliable stock for gram-to-kilogram scale.
-
Synthonix / Chem-Impex: Specialized in heterocyclic building blocks.
-
-
Bulk Manufacturers (Process Scale):
-
Vasudha Pharma Chem (India): Major manufacturer of piperidine derivatives and APIs (e.g., Bepotastine).
-
Shandong/Jiangsu Chemical Clusters (China): Often the primary source for metric ton quantities; require rigorous third-party QC validation.
-
Synthetic Utility & Mechanism[3][4][5]
A. Synthesis of the Scaffold
The industrial production involves the Schotten-Baumann reaction of 4-hydroxypiperidine with ethyl chloroformate. This reaction must be temperature-controlled (0°C) to prevent O-acylation (formation of the carbonate ester side product).
Figure 1: Selective N-protection synthesis pathway. Temperature control is critical to avoid O-acylation.
B. Application: Bepotastine Besilate Synthesis
The primary pharmaceutical application is the synthesis of Bepotastine . Here, CAS 65214-82-6 acts as the nucleophile to install the piperidine ring onto the chlorophenyl-pyridine pharmacophore.
Mechanism:
-
Etherification: The 4-hydroxyl group attacks the benzylic chloride of the pyridine intermediate.
-
Deprotection: The N-ethoxycarbonyl group is hydrolyzed (alkaline conditions) to reveal the secondary amine.
-
N-Alkylation: The free amine is alkylated with ethyl 4-bromobutyrate to form the final Bepotastine skeleton.
Figure 2: Role of CAS 65214-82-6 in the synthesis of Bepotastine Besilate.
Analytical Validation Protocol
To validate the quality of incoming batches, the following HPLC method is recommended. This method separates the product from the unreacted 4-hydroxypiperidine and the bis-acylated impurity.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (due to weak chromophore, low wavelength is required).
-
Retention Time: Product typically elutes at ~8–10 min; Impurities (dimers) elute later.
Self-Validating Check: If the peak area at the retention time of the starting material (4-hydroxypiperidine) exceeds 0.5%, the batch should be rejected for pharmaceutical use, as this amine will compete in subsequent N-alkylation steps.
Handling & Safety Profile
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Storage: Store at room temperature in a tightly sealed container. Hygroscopic; protect from moisture to prevent hydrolysis of the ester.
-
Toxicity:
-
LD50 (Oral, Mouse): ~1850 mg/kg.[1]
-
Note: While lower toxicity than organophosphates, it is a potent irritant. Use standard PPE (gloves, goggles, fume hood).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96394, Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
World Intellectual Property Organization (2019). WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt. (Vasudha Pharma Chem Ltd).[2] Retrieved from
-
SIELC Technologies (2018). HPLC Separation of Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
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A Technical Guide to the Therapeutic Applications of 4-Hydroxypiperidine Derivatives in Drug Discovery
Foreword: The Privileged Piperidine
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency at the core of a diverse array of therapeutic agents. These are termed "privileged scaffolds" for their proven ability to interact with multiple biological targets in a specific and high-affinity manner. The 4-hydroxypiperidine moiety is a quintessential example of such a scaffold.[1][2] This guide provides an in-depth exploration of this versatile building block, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental properties, delve into its critical role in various therapeutic areas, and provide practical, field-proven insights into the experimental workflows that drive its evolution from a simple heterocycle to a life-saving drug.
Part 1: The 4-Hydroxypiperidine Scaffold: A Molecular Masterkey
The utility of the 4-hydroxypiperidine core stems from a unique combination of structural and chemical features that make it an ideal starting point for drug design.
Core Structure and Pharmacophoric Features
The 4-hydroxypiperidine molecule, with the chemical formula C₅H₁₁NO, is a six-membered heterocycle containing a nitrogen atom, with a hydroxyl group at the 4-position.[2][3] Its power lies in three key pharmacophoric features:
-
The Basic Nitrogen (N1): This atom is typically protonated at physiological pH, allowing it to form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. It serves as a key anchor point for many ligands.[1]
-
The 4-Hydroxyl Group (-OH): This group is both a hydrogen bond donor and acceptor, providing a pivotal interaction point that can significantly enhance binding affinity and selectivity. Its position on the C4 carbon projects it away from the ring, allowing it to probe deep into binding pockets.
-
The Piperidine Ring: The chair-like conformation of the sp³-hybridized ring provides a rigid, three-dimensional scaffold. Substituents can be placed in well-defined axial or equatorial positions, allowing for precise spatial orientation and optimization of target engagement.
Caption: Key pharmacophoric features of the 4-hydroxypiperidine scaffold.
General Synthetic Workflow
The 4-hydroxypiperidine core is readily accessible, with a common and robust method being the reduction of a corresponding 4-piperidone derivative. The true versatility, however, comes from the subsequent functionalization, most commonly at the piperidine nitrogen.
This workflow details a standard procedure for adding a substituent to the nitrogen atom, a critical step in tuning the pharmacological profile of the final compound.
Caption: General workflow for the N-alkylation of 4-hydroxypiperidine.
This protocol exemplifies the above workflow. The choice of a benzyl group is illustrative; it can be replaced with a wide variety of alkyl or aryl halides to generate a library of derivatives for screening.
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile (ACN, 10 mL/mmol) is added potassium carbonate (K₂CO₃, 2.5 eq). The suspension is stirred under a nitrogen atmosphere.
-
Reagent Addition: Benzyl bromide (1.1 eq) is added dropwise to the suspension at room temperature.
-
Reaction Execution: The reaction mixture is heated to 60°C and stirred for 12-18 hours.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane solvent system until the 4-hydroxypiperidine spot is no longer visible.
-
Aqueous Work-up: After cooling to room temperature, the solid K₂CO₃ is filtered off. The filtrate is concentrated under reduced pressure. The resulting residue is redissolved in ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel flash chromatography to yield the pure 1-benzyl-4-hydroxypiperidine.
Part 2: Central Nervous System (CNS) Disorders: A Major Therapeutic Arena
The 4-hydroxypiperidine scaffold is particularly prominent in the development of drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with a variety of neuronal receptors and transporters.[4][5][6]
Opioid Receptor Modulation for Analgesia
The 4-aryl-4-hydroxypiperidine structure is the cornerstone of a major class of synthetic opioids, including pethidine and its analogs.[7][8] These compounds primarily target the mu-opioid receptor (MOR) to produce potent analgesic effects.[1]
Decades of research have elucidated clear SAR for this class, guiding the rational design of new analgesics.[1][9]
-
N-Substituent: The group attached to the piperidine nitrogen is critical for activity. Small alkyl groups like methyl are often optimal. Larger groups, such as phenethyl as seen in fentanyl analogues, can dramatically increase potency by accessing a secondary binding pocket.[10]
-
C4-Aryl Group: An unsubstituted phenyl ring at the C4 position is a common feature. The orientation of this ring relative to the piperidine core is crucial for receptor engagement.
-
C4-Hydroxyl Group: The hydroxyl group provides a key hydrogen bond interaction within the receptor binding site, significantly enhancing affinity compared to non-hydroxylated analogs.
The following table summarizes binding affinities (Ki, nM) for a series of representative N-substituted 4-phenyl-4-hydroxypiperidine derivatives, illustrating the impact of the N-substituent on receptor affinity and selectivity.[1]
| Compound | N-Substituent (R) | Aryl Group (Ar) | µ-Ki (nM) | δ-Ki (nM) | κ-Ki (nM) |
| 1a | -CH₃ | Phenyl | 15 | 2500 | 3500 |
| 1b | -CH₂CH₃ | Phenyl | 25 | 3000 | 4000 |
| 1c | -CH₂CH₂Ph | Phenyl | 1.2 | 150 | 800 |
Data shows that extending the N-substituent to a phenethyl group (1c) dramatically increases affinity for the µ-opioid receptor.
Neurological and Psychiatric Disorders
Beyond pain, 4-hydroxypiperidine derivatives are key players in targeting other CNS disorders.
-
Histamine H3 Receptor Antagonists: The scaffold serves as a crucial component in non-imidazole H3 receptor antagonists.[2][11] These compounds are investigated for treating cognitive disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).[2]
-
Mechanism of Action: Histamine H3 receptors are presynaptic autoreceptors that inhibit the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine). By antagonizing (blocking) these receptors, 4-hydroxypiperidine derivatives increase the release of these pro-cognitive neurotransmitters in the brain.[2]
-
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: The 1,4-diphenalkylpiperidine scaffold, a related structure, has been developed for potent inhibition of VMAT2, a target relevant to conditions like Huntington's disease and tardive dyskinesia.[12]
Caption: Mechanism of H3 antagonists in enhancing neurotransmitter release.
Part 3: Emerging Applications in Oncology
The adaptability of the 4-hydroxypiperidine scaffold has led to its successful application in oncology, addressing cancer through multiple mechanisms.[2]
Direct Antitumor Activity
Recently, a series of pyrimidine derivatives incorporating a 4-hydroxypiperidine group were designed and synthesized, demonstrating potent antiproliferative activity against various cancer cell lines.[13]
-
Mechanism of Action: The most potent of these compounds, derivative 7a , was found to inhibit the PI3K/Akt signaling pathway.[13] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By inhibiting this pathway, the compounds effectively halt uncontrolled cell growth.
| Compound | MDA-MB-231 (Breast) | H460 (Lung) | HeLa (Cervical) |
| Lead Compound | 3.01 | >10 | >10 |
| 7a | 0.05 | 1.23 | 2.55 |
| Taxol (Control) | 0.04 | 0.15 | 0.21 |
Data from a 2023 study shows derivative 7a has antiproliferative activity comparable to the chemotherapy drug Taxol against the MDA-MB-231 breast cancer cell line.[13]
Caption: Inhibition of the PI3K/Akt signaling pathway by an antitumor agent.
Adjuvants in Chemotherapy & Targeting Metabolism
Beyond direct cytotoxicity, these derivatives can enhance the efficacy and safety of existing treatments.
-
CBR1 Inhibition: Certain cinnamamide derivatives built around the 4-hydroxypiperidine core act as inhibitors of carbonyl reductase 1 (CBR1).[2]
-
Causality: The anthracycline chemotherapeutic doxorubicin is highly effective but also cardiotoxic. This toxicity is largely caused by its metabolite, doxorubicinol, which is produced by CBR1. By inhibiting CBR1, these adjuvant compounds reduce the formation of the toxic metabolite, potentially widening the therapeutic window of doxorubicin.[2]
-
-
Glutaminase (GAC) Inhibition: The scaffold has been used to design potent allosteric inhibitors of glutaminase (GAC).[2]
-
Causality: Many tumors exhibit "glutamine addiction," relying heavily on glutamine as a source of carbon and nitrogen for growth. GAC is the enzyme that catalyzes the first step in glutamine metabolism. Inhibiting GAC starves the cancer cells of a critical nutrient, thereby inhibiting their growth.[2]
-
Conclusion and Future Perspectives
The 4-hydroxypiperidine scaffold is a testament to the power of privileged structures in drug discovery. Its unique combination of a basic nitrogen for anchoring, a hydroxyl group for specific interactions, and a rigid ring for precise 3D positioning has made it a cornerstone in the development of therapeutics for CNS disorders, cancer, and beyond.[1][2][14]
The future for these derivatives remains bright. The ongoing exploration of new substitution patterns will undoubtedly uncover novel activities against a host of biological targets. Furthermore, the incorporation of the 4-hydroxypiperidine core into multi-target-directed ligands (MTDLs) represents a promising strategy for treating complex, multifactorial diseases like neurodegeneration and cancer. As synthetic methodologies become more advanced, the ability to fine-tune the properties of these remarkable compounds will continue to expand, ensuring that the 4-hydroxypiperidine scaffold remains a vital tool in the medicinal chemist's arsenal for years to come.
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Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
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Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. SFJ. [Link]
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Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. [Link]
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Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Institutes of Health (NIH). [Link]
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4-Hydroxypiperidine, 98% | 128775-5G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies (SLS). [Link]
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Therapeutic Potential of Pharmacological Agents Targeting TRP Channels in CNS Disorders. PubMed. [Link]
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CNS Organoids: An Innovative Tool for Neurological Disease Modeling and Drug Neurotoxicity Screening. PubMed. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
Technical Guide: Solubility Profile and Solvent Selection for 4-Hydroxypiperidine-1-carboxylic Acid Derivatives
Executive Summary & Chemical Identity
Target Molecule Clarification: In strict IUPAC nomenclature, "4-Hydroxypiperidine-1-carboxylic acid" refers to a carbamic acid structure (R2N-COOH). Carbamic acids are inherently unstable species that spontaneously decarboxylate into the corresponding amine and carbon dioxide under standard conditions.
Therefore, in the context of drug development and organic synthesis, this nomenclature almost exclusively refers to its stable ester derivatives, most notably tert-Butyl 4-hydroxypiperidine-1-carboxylate (commonly known as 1-Boc-4-hydroxypiperidine ).
This guide focuses on the 1-Boc-4-hydroxypiperidine (CAS: 109384-19-2) derivative, serving as the industry standard for this chemical class.
Chemical Profile
| Property | Specification |
| Common Name | 1-Boc-4-hydroxypiperidine |
| IUPAC Name | tert-butyl 4-hydroxypiperidine-1-carboxylate |
| CAS Number | 109384-19-2 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 61–65 °C |
| LogP (Predicted) | ~1.2 (Amphiphilic character) |
Solubility Profile and Solvent Compatibility
The solubility of 1-Boc-4-hydroxypiperidine is governed by its amphiphilic structure :
-
Hydrophobic Domain: The tert-butyl carbamate (Boc) group and the piperidine ring provide significant lipophilicity.
-
Hydrophilic Domain: The secondary hydroxyl group (-OH) at the C4 position allows for hydrogen bonding (both donor and acceptor).
Qualitative Solubility Table
The following data aggregates experimental observations from synthesis workflows and recrystallization protocols.
| Solvent Class | Specific Solvent | Solubility Status | Operational Context |
| Chlorinated | Dichloromethane (DCM) | High | Standard solvent for reactions; excellent for extraction. |
| Chlorinated | Chloroform | High | Alternative to DCM; good for NMR analysis. |
| Polar Protic | Methanol / Ethanol | High | Soluble at RT. Used for polarity adjustments or transfer. |
| Polar Aprotic | DMSO / DMF | High | Used for nucleophilic substitution reactions (SₙAr). |
| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Soluble.[1] Key solvent for extraction and chromatography. |
| Ethers | THF / 1,4-Dioxane | High | Primary solvent for reduction or Mitsunobu reactions. |
| Hydrocarbons | Hexanes / Heptane | Low (Cold) / High (Hot) | Critical: Used as an anti-solvent for recrystallization. |
| Aqueous | Water | Low / Insoluble | Product precipitates in water; allows for aqueous workup. |
Thermodynamic Insight (Hansen Solubility Parameters)
-
Dispersion Forces (
): The piperidine ring drives interaction with non-polar solvents (Toluene, DCM). -
Hydrogen Bonding (
): The C4-hydroxyl group necessitates solvents that can accept/donate H-bonds for maximum solubility (Alcohols, THF). -
Recrystallization Logic: The steep solubility curve in aliphatic hydrocarbons (Hexanes/Heptane) vs. temperature makes them ideal candidates for purification. The compound dissolves in hot heptane but crystallizes upon cooling.
Experimental Protocol: Gravimetric Solubility Determination
For precise formulation or process chemistry, qualitative terms ("soluble") are insufficient. The following protocol provides a self-validating method to determine the saturation solubility (
Workflow Diagram
Caption: Standardized gravimetric workflow for determining saturation solubility of solid intermediates.
Step-by-Step Methodology
-
Preparation: Weigh a clean, dry scintillation vial (
). -
Saturation: Add 1-Boc-4-hydroxypiperidine to 2.0 mL of the target solvent until a visible solid suspension persists.
-
Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.
-
Filtration:
-
Stop agitation and allow solids to settle for 30 minutes.
-
Using a syringe and a 0.45 µm PTFE filter (compatible with most organics), filter 1.0 mL of the supernatant into the pre-weighed vial.
-
Critical Control: If measuring solubility at elevated temperatures, the filter and syringe must be pre-heated to prevent premature crystallization during filtration.
-
-
Evaporation: Evaporate the solvent using a gentle nitrogen stream or vacuum oven (40°C) until mass is constant.
-
Calculation:
Purification & Recrystallization Strategies
The purity of 1-Boc-4-hydroxypiperidine is critical for downstream applications like Mitsunobu reactions, where impurities (e.g., unreacted 4-piperidone) can lower yields.[2]
Solvent Selection Decision Tree
Caption: Decision logic for selecting recrystallization solvent systems based on crude purity.
Recommended Protocol: Binary Solvent Recrystallization
System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.
-
Precipitation: Slowly add hot Hexanes (or Heptane) dropwise until a faint turbidity (cloudiness) persists.
-
Clearing: Add a few drops of Ethyl Acetate to restore clarity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C). Rapid cooling may trap impurities.
-
Collection: Filter the white crystals and wash with cold Hexanes.
Applications in Synthesis (Solvent Implications)
The solubility profile directly impacts the choice of solvent for key functionalization reactions.
Mitsunobu Reaction (Ether Formation)[5][8]
-
Reaction: Conversion of the hydroxyl group to an ether or ester.[2]
-
Solvent Requirement: Anhydrous, aprotic, good solubility for Triphenylphosphine (PPh₃) and DIAD.
-
Selection: THF (Tetrahydrofuran) or DCM . 1-Boc-4-hydroxypiperidine is highly soluble in both, ensuring homogeneous kinetics. Toluene is a viable alternative if higher temperatures are required.
Deprotection (Boc Removal)
-
Reaction: Acidic cleavage of the Boc group to yield the amine salt.
-
Solvent Requirement: Must dissolve the starting material but ideally precipitate the product (amine salt).
-
Selection: 1,4-Dioxane/HCl or EtOAc/HCl . The starting material dissolves in the organic phase, while the resulting hydrochloride salt (4-hydroxypiperidine HCl) often precipitates, simplifying isolation by filtration.
References
-
BenchChem. (2025).[1][2][3] Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents. Retrieved from
-
PubChem. (2025).[4] Compound Summary: tert-butyl 4-hydroxypiperidine-1-carboxylate (CID 643502). National Library of Medicine. Retrieved from
-
Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine (CN104628625A). Retrieved from
-
ChemicalBook. (2025). 1-Boc-4-hydroxypiperidine Properties and Solubility Data. Retrieved from
-
Otto Chemie. (2025). Product Specification: 1-Boc-4-hydroxypiperidine. Retrieved from
Sources
Technical Guide: Strategic Utilization of 4-Hydroxypiperidine vs. N-Boc-4-Hydroxypiperidine
[1]
Executive Summary
This technical guide delineates the critical distinctions between 4-hydroxypiperidine (4-HP) and its protected derivative, N-Boc-4-hydroxypiperidine (NBHP) .[1] While 4-HP serves as the raw nucleophilic scaffold, NBHP is the requisite intermediate for chemoselective transformations targeting the hydroxyl group. This guide provides structural analysis, synthesis protocols, and decision-making frameworks for medicinal chemists to optimize piperidine-based scaffold functionalization.[1]
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in the electronic state of the nitrogen atom. 4-HP contains a secondary amine, making it highly basic and nucleophilic. NBHP masks this nitrogen with a tert-butyloxycarbonyl (Boc) group, rendering it non-basic and lipophilic.
Comparative Physicochemical Profile[1][2]
| Feature | 4-Hydroxypiperidine (4-HP) | N-Boc-4-hydroxypiperidine (NBHP) |
| CAS Number | 5382-16-1 | 109384-19-2 |
| Molecular Weight | 101.15 g/mol | 201.26 g/mol |
| Nitrogen Character | Secondary Amine (Nucleophilic, Basic) | Carbamate (Non-nucleophilic, Neutral) |
| pKa (Conjugate Acid) | ~11.1 (Amine) | N/A (Amine is protected) |
| Solubility | Polar: Water, Methanol, Ethanol | Lipophilic: DCM, EtOAc, Chloroform |
| Hygroscopicity | High (Absorbs moisture rapidly) | Low (Stable solid) |
| Primary Reactivity | N-Alkylation > O-Alkylation | O-Alkylation / Oxidation only |
The Solubility Switch
A critical operational difference is the "solubility switch." 4-HP is highly water-soluble, making extraction from aqueous media difficult without continuous extraction or pH adjustment.[1] NBHP, being lipophilic, allows for facile aqueous workups where inorganic byproducts remain in the water phase while the product partitions into organic solvents like ethyl acetate or dichloromethane.
Part 2: Synthetic Utility & Strategic Protection
The Chemoselectivity Challenge
In 4-HP, the nitrogen lone pair is significantly more nucleophilic than the hydroxyl oxygen. Attempting to functionalize the alcohol (e.g., oxidation to a ketone or ether formation) without protection will invariably lead to N-functionalization or complex mixtures.
When to use 4-HP:
-
Targeting N-substitution (e.g., reductive amination, SN2 reactions at Nitrogen).
-
Final step deprotection salts (e.g., HCl or TFA salts).
When to use NBHP:
-
Oxidation: Converting the alcohol to a ketone (N-Boc-4-piperidone).[1]
-
Mitsunobu Reactions: Creating ethers/esters at the 4-position.[1]
-
Fluorination: Converting -OH to -F (DAST treatment) without affecting the amine.[1]
Decision Matrix Workflow
Caption: Decision matrix for selecting the appropriate piperidine scaffold based on chemoselectivity requirements.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Boc-4-hydroxypiperidine
This protocol masks the nitrogen, converting 4-HP to NBHP.[1] It utilizes a biphasic system to manage the solubility transition.
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]
-
Triethylamine (TEA) (1.5 equiv) or NaOH (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF/Water (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-hydroxypiperidine (10 g, 99 mmol) in a 1:1 mixture of THF and water (100 mL). Note: Water is essential here to solubilize the starting material.
-
Base Addition: Add NaOH (8.0 g, 200 mmol) slowly at 0°C.
-
Protection: Dropwise add a solution of Boc₂O (23.7 g, 109 mmol) in THF (20 mL) over 30 minutes.
-
Causality: Slow addition prevents thermal runaway and controls gas evolution (CO₂ is not released here, but exotherms can occur).
-
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with Ninhydrin; 4-HP will stain red/purple, NBHP is faint/invisible to Ninhydrin but visible in Iodine/PMA).
-
Workup (Self-Validating):
-
Evaporate THF under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[4]
-
Validation: Wash the organic layer with 5% citric acid or 1N HCl. Crucial: This removes any unreacted 4-HP (which forms a water-soluble salt), ensuring the organic layer contains only the protected product.[1]
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from n-heptane if necessary.
-
Target Yield: >90% as a white solid.[3]
-
Protocol B: Oxidation to N-Boc-4-piperidone
Demonstrating the utility of NBHP. This reaction is impossible with unprotected 4-HP due to N-oxidation risks.[1]
Method: Swern Oxidation or Dess-Martin Periodinane (DMP).[1][5] DMP Protocol (Bench-friendly):
-
Dissolve NBHP (1.0 equiv) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Quench with sat. NaHCO₃/Na₂S₂O₃ (1:[5]1) to destroy unreacted periodinane.
-
Extract with DCM.[5] The product is the ketone, a key intermediate for reductive amination at the 4-position.
Part 4: Analytical Characterization
Distinguishing these compounds requires understanding specific NMR signatures, particularly the impact of the Boc group on the piperidine ring dynamics.
1H NMR Interpretation (CDCl₃)
| Proton Environment | 4-HP Shift (ppm) | NBHP Shift (ppm) | Mechanistic Explanation |
| C-2/C-6 Protons (α to Nitrogen) | 2.6 – 3.0 (Multiplet) | 3.8 – 4.0 (Broad/Split) | Anisotropy: The carbamate carbonyl deshields the α-protons, shifting them downfield. |
| C-4 Proton (Methine -CH-OH) | ~3.7 | ~3.8 – 3.9 | Minimal shift, but environment changes slightly due to conformational lock.[1] |
| Boc Group | Absent | ~1.45 (Singlet, 9H) | Diagnostic peak for NBHP. |
| N-H Proton | Broad singlet (variable) | Absent | Disappearance of the amine proton confirms protection. |
The Rotamer Effect: Researchers often mistake the broadened or split peaks of NBHP in NMR for impurities. This is a rotameric phenomenon . The N-C(O) bond has restricted rotation, creating two conformers on the NMR timescale at room temperature.
-
Validation: Running the NMR at elevated temperature (e.g., 50°C) will often coalesce these peaks into sharper multiplets.
References
Sources
- 1. chembk.com [chembk.com]
- 2. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Precision Mitsunobu Coupling of N-Boc-4-hydroxypiperidine
This Application Note is designed for researchers and process chemists requiring a robust, reproducible methodology for the Mitsunobu coupling of N-Boc-4-hydroxypiperidine . This scaffold is a privileged intermediate in the synthesis of GPCR ligands (e.g., muscarinic antagonists), kinase inhibitors, and ion channel modulators.
Introduction & Strategic Significance
N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) presents a unique set of challenges and opportunities in Mitsunobu chemistry. As a secondary alcohol housed within a piperidine ring, it is subject to moderate steric hindrance (1,3-diaxial interactions) and conformational flexibility.
The Mitsunobu reaction offers a distinct advantage over standard alkylation (e.g., mesylation/displacement) by allowing for single-step stereochemical inversion (SN2) and the installation of nucleophiles that are sensitive to strong bases.
Core Mechanistic Pathway
The reaction proceeds through an oxyphosphonium intermediate. Success depends on the delicate balance of pKa between the pronucleophile and the betaine intermediate.
Figure 1: Mechanistic flow of the Mitsunobu reaction.[1] The critical step is the formation of the oxyphosphonium salt, which converts the hydroxyl group into a potent leaving group.
Critical Reaction Parameters
Reagent Selection Matrix
The choice of azo-dicarboxylate and phosphine is dictated by the acidity (pKa) of the nucleophile.
| Component | Standard Conditions (pKa < 11) | Difficult/Basic Conditions (pKa 11–13) | Rationale |
| Azo Reagent | DEAD or DIAD | ADDP or TMAD | ADDP forms a more basic betaine, enabling deprotonation of weaker acids (e.g., alkyl amides). |
| Phosphine | PPh3 | PBu3 or PMe3 | Tributylphosphine is more nucleophilic, speeding up betaine formation with hindered acceptors. |
| Solvent | THF (Anhydrous) | Toluene or DCM | THF is optimal for solubility. Toluene is preferred if precipitating Ph3PO is the purification strategy. |
| Temperature | 0°C | 0°C | Higher temps may be needed for ADDP but increase risk of hydrazine byproducts. |
Stoichiometry
-
Alcohol (Substrate): 1.0 equiv
-
Nucleophile (R-OH, R-NH): 1.1 – 1.5 equiv (Use excess if inexpensive to drive completion)
-
Phosphine: 1.2 – 1.5 equiv
-
Azo Reagent: 1.2 – 1.5 equiv
Detailed Experimental Protocol
Protocol A: Standard Coupling (Phenols/Imides)
Target: Synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate Scale: 10 mmol
Materials
-
N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol)
-
Phenol (1.13 g, 12 mmol)
-
Triphenylphosphine (PPh3) (3.15 g, 12 mmol)
-
DIAD (Diisopropyl azodicarboxylate) (2.43 g, 12 mmol)
-
Anhydrous THF (40 mL)
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Solubilization: Charge the flask with PPh3 (3.15 g) and N-Boc-4-hydroxypiperidine (2.01 g). Add anhydrous THF (30 mL). Stir until fully dissolved.
-
Nucleophile Addition: Add the Phenol (1.13 g) to the reaction mixture.
-
Note: If the nucleophile is insoluble, dissolve it in the remaining 10 mL of THF and add via syringe.
-
-
Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to equilibrate.
-
Activation (Critical Step): Add DIAD (2.43 g) dropwise via a pressure-equalizing addition funnel or syringe pump over 20–30 minutes .
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–24 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The alcohol spot (Rf ~0.3) should disappear.
-
-
Workup (Ph3PO Removal Strategy):
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0
20% EtOAc in Hexanes).
Protocol B: Difficult Couplings (ADDP/PBu3)
Use Case: Coupling with weak nucleophiles (e.g., amides, sulfonamides with pKa > 12).
-
Dissolve ADDP (1.5 equiv) and PBu3 (1.5 equiv) in anhydrous Toluene at 0 °C.
-
Add the Nucleophile (1.2 equiv). Stir for 10 mins.
-
Add N-Boc-4-hydroxypiperidine (1.0 equiv) slowly.
-
Allow to warm to RT. If no reaction occurs after 6h, heat to 40–60 °C.
-
Warning: PBu3 is malodorous and pyrophoric. Handle in a glovebox or well-ventilated hood.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Product / Recovered SM | Betaine did not form or was quenched. | Ensure anhydrous conditions.[6][7] Try pre-forming betaine: Mix PPh3 + DEAD at 0°C for 15 min before adding substrate. |
| Low Yield (<40%) | Azodicarboxylate hydrolysis.[2] | Add DEAD slower. Ensure nucleophile is added before DEAD (unless pre-forming betaine). |
| N-Alkylated Hydrazine Byproduct | Nucleophile pKa is too high (>13).[8] | Switch to ADDP/PBu3 or CMBP (Cyanomethylenetributylphosphorane). |
| Separation Issues (Ph3PO) | Ph3PO co-elutes with product. | Use PS-PPh3 (Polymer-supported) or perform a MgCl2 workup (Ph3PO forms an insoluble complex with MgCl2). |
Workup for Ph3PO Removal (MgCl2 Method)
If chromatography is difficult:
-
Dissolve crude residue in Toluene/EtOAc (1:1).
-
Add MgCl2 (1.5 equiv relative to PPh3).
-
Heat to reflux for 30 min, then cool to RT.
-
Ph3PO-MgCl2 complex precipitates. Filter and concentrate.
Workflow Visualization
Figure 2: Operational workflow for the standard Mitsunobu protocol.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[9][8][10] Synthesis, 1981(1), 1–28. Link
-
Swamy, K. C. K., et al. (2009).[11] Mitsunobu and Related Reactions: Advances and Applications.[2][3][6][11][12][13] Chemical Reviews, 109(6), 2551–2651. Link
-
Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-BBu3). Tetrahedron Letters, 36(14), 2529-2530. Link
-
Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents.[14][13] Chemistry – A European Journal, 10(13), 3130–3138. Link
-
Bates, R. W., et al. (2002). Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride. Organic Process Research & Development, 6(5), 663–664. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. shenvilab.org [shenvilab.org]
- 4. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
Application Note: Strategic O-Alkylation of 1-Boc-4-hydroxypiperidine
Chemical Context & Strategic Analysis
1-Boc-4-hydroxypiperidine (CAS: 109384-19-2) is a ubiquitously used scaffold in medicinal chemistry, serving as a protected linker for piperidine-based therapeutics. The O-alkylation of this secondary alcohol is a critical transformation, yet it presents specific challenges:
-
Steric Hindrance: The C4-hydroxyl is secondary and contained within a semi-rigid ring, reducing nucleophilicity compared to primary alcohols.
-
Protecting Group Stability: The tert-butoxycarbonyl (Boc) group is acid-labile.[1] While generally stable to base, harsh thermal conditions in the presence of strong nucleophiles can lead to degradation.
-
Elimination Risks: When reacting with alkyl halides, the basic conditions required to deprotonate the alcohol can inadvertently trigger E2 elimination of the alkyl halide, reducing yield.
Decision Matrix: Selecting the Right Methodology
Do not apply a "one-size-fits-all" approach. Select the protocol based on your electrophile and scale.
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.
Protocol A: Williamson Ether Synthesis (The "Gold Standard")
Best For: Primary alkyl halides (Methyl iodide, Benzyl bromide, etc.) on R&D scale (<10g). Mechanism: Irreversible deprotonation by Sodium Hydride (NaH) followed by SN2 attack.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Boc-4-hydroxypiperidine | 1.0 | Substrate | Limiting reagent. |
| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base | Danger: Evolves H₂ gas. |
| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile | Excess drives reaction to completion. |
| DMF (Anhydrous) | 0.2 M | Solvent | Polar aprotic promotes SN2. |
| TBAI (Optional) | 0.05 | Catalyst | Finkelstein catalyst for chlorides. |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation:
-
Charge NaH (1.2 eq) into the flask.
-
Optional: Wash NaH with dry hexanes to remove mineral oil if high purity is required (often unnecessary for simple alkylations).
-
Add anhydrous DMF (half of total volume) and cool to 0°C .
-
Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in the remaining DMF. Add this solution dropwise to the NaH suspension.
-
Observation: Vigorous bubbling (H₂) will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete alkoxide formation.
-
-
Alkylation:
-
Cool the mixture back to 0°C (exothermic reaction control).
-
Add the Alkyl Halide dropwise.[2]
-
Allow to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Critical Safety Step: Cool to 0°C. Quench excess NaH by slowly adding saturated NH₄Cl solution. Do not add water directly initially.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with LiCl (5% aq) or copious water (5x) to remove DMF. Note: Residual DMF crashes product out on silica columns.
-
Protocol B: Mitsunobu Reaction (Aryl Ether Synthesis)
Best For: Synthesizing aryl ethers (reacting with Phenols) where SNAr is not possible. Mechanism: Redox condensation using Phosphine and Azodicarboxylate.[4]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Boc-4-hydroxypiperidine | 1.0 | Substrate | Alcohol component.[3][4] |
| Phenol (Ar-OH) | 1.1 | Pronucleophile | Must be acidic (pKa < 13). |
| Triphenylphosphine (PPh₃) | 1.5 | Reductant | Polymer-supported PPh₃ eases workup. |
| DIAD or DEAD | 1.5 | Oxidant | DIAD is more stable than DEAD. |
| THF (Anhydrous) | 0.15 M | Solvent | Standard solvent. |
Step-by-Step Procedure
-
Setup: Dry RBF, N₂ atmosphere.
-
Dissolution: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq), Phenol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF. Cool to 0°C .[1][2][3]
-
Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. The solution will turn yellow/orange.[3]
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight.
-
Workup:
-
Concentrate THF directly.
-
Triturate the residue with cold Ether/Hexanes (1:1). PPh₃=O (Triphenylphosphine oxide) often precipitates out as a white solid. Filter this off.
-
Purify filtrate by column chromatography.[2]
-
Protocol C: Phase Transfer Catalysis (Green/Scale-Up)
Best For: Benzylation, Allylation, or large-scale simple alkylations. Avoids hazardous NaH and difficult DMF removal. Mechanism: Interfacial transfer of the alkoxide anion by a quaternary ammonium salt.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Boc-4-hydroxypiperidine | 1.0 | Substrate | Soluble in organic phase.[3] |
| Alkyl Halide | 1.2 | Electrophile | - |
| NaOH (50% aq) | 5.0 | Base | Bulk base reservoir. |
| Toluene | 3-5 Vol | Solvent | Green alternative to DCM/DMF. |
| TBAB | 0.05 | Catalyst | Tetrabutylammonium bromide.[5] |
Step-by-Step Procedure
-
Mixture Preparation: In a flask, combine 1-Boc-4-hydroxypiperidine (1.0 eq) and Alkyl Halide (1.2 eq) in Toluene (3 mL per gram of substrate).
-
Catalyst Addition: Add TBAB (5 mol%).
-
Base Addition: Add 50% NaOH solution (5.0 eq) in one portion.
-
Agitation: Stir vigorously (high RPM is critical for interfacial surface area).
-
Temperature: Heat to 50°C if reaction is slow. Do not exceed 80°C to preserve the Boc group in the presence of strong hydroxide.
-
-
Workup:
-
Stop stirring; layers will separate immediately.
-
Discard the bottom aqueous layer.
-
Wash the organic layer with water (1x) and Brine (1x).
-
Concentrate Toluene. (Often yields pure product without chromatography).
-
Analytical Validation & QC
Workflow Visualization
Figure 2: Validation workflow post-synthesis.
Diagnostic NMR Signals (CDCl₃)
-
Starting Material: The C4-methine proton (-CH -OH) typically appears as a multiplet around 3.7 – 3.9 ppm .
-
Product (Ether): Upon alkylation, this proton usually shifts upfield slightly or changes multiplicity, but the key indicator is the appearance of the alkyl group signals.
-
O-Methyl: Singlet ~3.35 ppm.
-
O-Benzyl:[6] Benzylic singlet ~4.55 ppm.
-
-
Boc Group: Strong singlet (9H) at 1.45 ppm . Loss of this peak indicates deprotection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (NaH Method) | Moisture in DMF or old NaH. | Use fresh anhydrous DMF (water <50 ppm). Test NaH activity by adding a drop of water to a small sample (should fizz violently). |
| Boc Group Loss | Acidic workup or excessive heat. | Ensure aqueous quench is pH neutral (NH₄Cl). Do not heat >80°C in basic media for prolonged periods. |
| Elimination Product (Alkene) | E2 competition (common with secondary halides).[7] | Switch to Protocol C (PTC) or use a less basic method (Ag₂O). Use primary alkyl halides only. |
| Solid PPh₃O Contamination | Incomplete precipitation (Mitsunobu). | Use Polymer-supported PPh₃ or wash crude with cold ether multiple times. |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[7] Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction Mechanism and Protocols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
reaction mechanism of N-Boc-4-piperidinol with sulfonyl chlorides
Abstract & Application Scope
The conversion of N-Boc-4-piperidinol to its corresponding sulfonate esters (mesylate or tosylate) is a pivotal activation step in medicinal chemistry. The hydroxyl group, a poor leaving group, is transformed into a highly reactive sulfonate, enabling subsequent nucleophilic substitution (
This guide provides a rigorous mechanistic analysis and an industry-standard protocol for the reaction of N-Boc-4-piperidinol with methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). It addresses the specific challenges of secondary alcohol activation, including steric hindrance and the prevention of elimination side-products.
Mechanistic Insight
The Sulfonylation Pathway
The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbon-centered
-
Activation: The base (typically Triethylamine or Pyridine) acts as a proton scavenger. If a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) is used, it attacks the sulfonyl chloride first, forming a highly electrophilic N-sulfonylpyridinium ion.
-
Nucleophilic Attack: The hydroxyl oxygen of N-Boc-4-piperidinol attacks the electrophilic sulfur center.
-
Elimination: Chloride is expelled, and the base deprotonates the oxonium intermediate to yield the stable sulfonate ester.
Critical Side Reactions
-
Elimination (
): The secondary sulfonate can undergo elimination to form the enecarbamate (N-Boc-1,2,3,6-tetrahydropyridine) if the reaction temperature is too high or the base is too strong/sterically hindered. -
Chloride Substitution: In the absence of rapid quenching, the chloride ion generated can attack the newly formed mesylate, leading to 4-chloro-N-Boc-piperidine (inversion of configuration).
Mechanistic Visualization
The following diagram illustrates the pathway, highlighting the catalytic role of tertiary amines.
Figure 1: Reaction mechanism for the sulfonylation of N-Boc-4-piperidinol. The base facilitates proton removal and stabilizes the transition state.
Experimental Protocol
Reagent Stoichiometry
| Component | Equiv. | Role | Notes |
| N-Boc-4-piperidinol | 1.0 | Substrate | Ensure high purity (>98%) to prevent oligomerization. |
| Methanesulfonyl Chloride (MsCl) | 1.2 - 1.5 | Reagent | Excess required due to potential hydrolysis by trace water. |
| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HCl. Must be anhydrous.[1] |
| DCM (Dichloromethane) | [0.2 M] | Solvent | Standard solvent.[1] THF is a viable alternative. |
| DMAP | 0.05 - 0.1 | Catalyst | Optional. Accelerates reaction for sterically hindered alcohols. |
Step-by-Step Methodology (Mesylation)
Safety Note: MsCl is a lachrymator and corrosive. Perform all operations in a fume hood.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add N-Boc-4-piperidinol (1.0 equiv) and anhydrous DCM (5 mL per mmol substrate). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe. If using DMAP (0.1 equiv), add it now as a solid.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to equilibrate.
-
Reagent Addition (Critical): Add MsCl (1.2 equiv) dropwise over 10–15 minutes.
-
Why? The reaction is exothermic.[2] Rapid addition can cause thermal runaway and promote elimination side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The alcohol (polar) should disappear; the mesylate (less polar) will appear. Staining with KMnO4 or Ninhydrin is recommended.
-
-
Quench: Cool back to 0°C. Quench by slow addition of saturated aqueous NaHCO3 .
-
Workup:
Yield Expectation: 90–98% (White to off-white solid). The product is generally unstable to silica gel chromatography and should be used directly or recrystallized.
Critical Process Parameters (CPP) & Troubleshooting
Optimization requires controlling thermodynamic and kinetic variables.
Solvent and Base Selection
| Parameter | Standard Condition | Alternative | Impact on Mechanism |
| Solvent | DCM (Dichloromethane) | THF, Toluene | DCM solubilizes the polar intermediate well. THF is better for subsequent one-pot substitutions. |
| Base | Triethylamine (TEA) | Pyridine, DIPEA | Pyridine can be used as both solvent and base but makes workup harder. DIPEA is used if the substrate is acid-sensitive. |
| Temperature | 0°C | -10°C | Lower temperatures suppress elimination ( |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Hydrolysis of MsCl due to wet solvent.
-
Solution: Distill DCM over CaH2 or use molecular sieves. Increase MsCl to 2.0 equiv.
-
-
Problem: "Enecarbamate" Impurity (Alkene formation).
-
Cause: Temperature too high during addition; reaction time too long.
-
Solution: Keep strict 0°C control during addition.[1] Quench immediately upon TLC completion.
-
-
Problem: Product Decomposition on Column.
-
Cause: Mesylates are acid-sensitive (silica is acidic).
-
Solution: Add 1% TEA to the eluent or avoid chromatography (crystallization from Et2O/Hexane is preferred).
-
Safety & Scale-Up Protocol
Scaling this reaction (e.g., >100g) introduces thermal risks that are negligible on a milligram scale.
Thermal Hazards
The reaction of sulfonyl chlorides with amines/alcohols is highly exothermic.
-
Control Measure: On scale, use a dosing pump for MsCl addition. Monitor internal temperature (IT) strictly; do not allow IT to exceed 5°C during addition.
Scale-Up Workflow
The following decision tree outlines the industrial approach to scaling this synthesis.
Figure 2: Scale-up workflow emphasizing safety assessment and quality control checkpoints.
References
-
Mechanism of Sulfonylation
-
Protocol & Reactivity (Secondary Alcohols)
-
Specific Application (N-Boc-4-piperidinol)
-
Scale-Up Safety
-
Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines." Available at: [Link]
-
-
General Procedure Verification
-
Royal Society of Chemistry (RSC). "Experimental Supporting Information: General procedure for alcohol tosylation." Available at: [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helgroup.com [helgroup.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. jackwestin.com [jackwestin.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 12. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
scale-up synthesis of 4-Hydroxypiperidine-1-carboxylic acid derivatives
An Application Note for the Scale-Up Synthesis of 4-Hydroxypiperidine-1-carboxylic Acid Derivatives
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of N-protected 4-hydroxypiperidine derivatives, focusing on the widely used intermediate, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine). The piperidine scaffold is a cornerstone in modern medicinal chemistry, and the ability to produce key intermediates like N-Boc-4-hydroxypiperidine safely and efficiently at scale is critical for the pharmaceutical industry. This document presents a comparative analysis of the two primary industrial-scale methodologies: catalytic hydrogenation and chemical reduction with sodium borohydride. We delve into the underlying chemical principles, process safety, and practical considerations for each route. Detailed, field-proven protocols for multi-gram to kilogram-scale synthesis are provided, alongside a discussion of analytical quality control methods to ensure the final product meets stringent pharmaceutical standards.
Introduction: The Strategic Importance of the 4-Hydroxypiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1][2][3][4] Its three-dimensional structure and ability to engage in favorable interactions with biological targets make it a desirable component in drug design. Furthermore, the piperidine motif can enhance pharmacokinetic properties such as solubility and metabolic stability.[4][5] The 4-hydroxypiperidine structure, in particular, offers a versatile synthetic handle. The hydroxyl group at the 4-position can be further functionalized through oxidation, substitution, or conversion into ethers and esters, allowing for the construction of complex molecular architectures.[5]
For multi-step syntheses, particularly on a large scale, controlling the reactivity of the piperidine nitrogen is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose; it is robust enough to withstand many reaction conditions while being readily removable under acidic conditions.[5] Consequently, N-Boc-4-hydroxypiperidine is a pivotal building block for numerous drug candidates in therapeutic areas ranging from oncology to neuroscience.[5][6]
However, transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing facility introduces significant challenges. The core objectives of a scale-up campaign are to ensure safety, cost-effectiveness, reproducibility, and high purity of the final product. This guide focuses on the most common and industrially relevant pathway to N-Boc-4-hydroxypiperidine: the reduction of N-Boc-4-piperidone.
Strategic Approaches to Scalable Synthesis
The synthesis of N-Boc-4-hydroxypiperidine typically begins from one of two commercially available starting materials: 4-hydroxypiperidine or N-Boc-4-piperidone. While the former can be protected to yield the desired product, this route can be less efficient for large-scale operations and may involve more complex work-up procedures.[6][7] The more convergent and widely adopted strategy involves the reduction of the ketone in N-Boc-4-piperidone, as it is a clean, high-yielding transformation.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Nuances of N-Boc Protecting Group Stability in Acidic Media
This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its general stability and facile removal under acidic conditions.[2][3][4] However, the successful and clean removal of the Boc group is highly dependent on a nuanced understanding of its stability profile under various acidic reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of N-Boc deprotection in acid?
The deprotection of an N-Boc group proceeds via an acid-catalyzed cleavage mechanism.[5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] This protonation increases the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[7][8] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[7][8] The liberated amine is then typically protonated by the excess acid in the reaction mixture to form a salt.[1]
// Node Definitions Boc_Amine [label="N-Boc Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\n(Acid)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonated_Intermediate [label="Protonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Fragmentation [label="Fragmentation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbamic_Acid [label="Carbamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; tBu_Cation [label="tert-Butyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Free_Amine [label="Free Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="CO₂", shape=plaintext]; Side_Reactions [label="Side Reactions\n(Alkylation)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isobutene [label="Isobutene", shape=plaintext];
// Edges Boc_Amine -> Protonation [label="+ H⁺"]; Protonation -> Protonated_Intermediate; Protonated_Intermediate -> Fragmentation; Fragmentation -> Carbamic_Acid; Fragmentation -> tBu_Cation; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; Decarboxylation -> CO2; tBu_Cation -> Side_Reactions; tBu_Cation -> Isobutene [label="- H⁺"]; }
Acid-Catalyzed N-Boc Deprotection Mechanism.
Q2: What are the key factors that influence the rate and success of N-Boc deprotection?
Several factors can significantly impact the efficiency of N-Boc removal:
-
Acid Strength and Concentration: The rate of deprotection is directly proportional to the strength and concentration of the acid used.[5] Stronger acids like TFA lead to faster cleavage compared to weaker acids.[3]
-
Temperature: While many Boc deprotections proceed efficiently at room temperature, some sterically hindered or less reactive substrates may require gentle heating to achieve complete conversion.[5]
-
Solvent: The choice of solvent can influence the reaction rate.[5] Dichloromethane (DCM) and 1,4-dioxane are commonly used aprotic solvents.[5] Protic solvents like methanol can sometimes facilitate the reaction.[5]
-
Steric Hindrance: The steric environment around the N-Boc group can affect the rate of deprotection.[9] Bulky neighboring groups can hinder the access of the acid to the carbamate, slowing down the reaction.
Q3: Is the N-Boc group stable to any acidic conditions?
While generally considered acid-labile, the N-Boc group can withstand very mild acidic conditions, which is a cornerstone of its use in orthogonal protection strategies.[2][4] The key is the difference in the kinetics of cleavage compared to other acid-sensitive groups.[10] For example, the Boc group is significantly more sensitive to acid than benzyl-based protecting groups (like Cbz or Bn), allowing for selective Boc removal in the presence of these groups.[11][]
Troubleshooting Guide
Problem 1: My N-Boc deprotection is incomplete or sluggish.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: This is a common culprit.[5]
-
Low Reaction Temperature:
-
Solution: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C, while carefully monitoring for potential side reactions.[5]
-
-
Suboptimal Solvent Choice:
-
Solution: Experiment with different solvents. For example, using HCl in methanol can be an effective alternative.[5]
-
-
Steric Hindrance:
-
Solution: For sterically hindered substrates, prolonged reaction times or more forcing conditions (higher acid concentration or temperature) may be required.[13]
-
// Node Definitions Start [label="Incomplete Boc Deprotection", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Acid [label="Check Acid Strength\n & Stoichiometry", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Acid [label="Increase Acid Conc.\n or Equivalents", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Temp [label="Check Reaction\n Temperature", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Temp [label="Gently Heat\n (40-50 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Solvent [label="Evaluate Solvent", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Try Alternative\n Solvent (e.g., MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Consider_Hindrance [label="Consider Steric\n Hindrance", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Forcing_Conditions [label="Use Forcing Conditions\n (Longer Time, Higher Temp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Complete Deprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Acid; Check_Acid -> Increase_Acid [label="Insufficient"]; Increase_Acid -> Success; Check_Acid -> Check_Temp [label="Sufficient"]; Check_Temp -> Increase_Temp [label="Too Low"]; Increase_Temp -> Success; Check_Temp -> Check_Solvent [label="Adequate"]; Check_Solvent -> Change_Solvent [label="Suboptimal"]; Change_Solvent -> Success; Check_Solvent -> Consider_Hindrance [label="Optimal"]; Consider_Hindrance -> Forcing_Conditions [label="Likely"]; Forcing_Conditions -> Success; }
Troubleshooting Incomplete N-Boc Deprotection.
Problem 2: I'm observing significant side product formation during deprotection.
Potential Causes & Solutions:
-
Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic functional groups within your molecule.[3][13]
-
Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable, including:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[13][14]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[13][14]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[13][14]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[13][14]
-
-
Solution: Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation.[13] The choice of scavenger depends on the specific nucleophilic residues present in your substrate.
-
| Susceptible Residue | Recommended Scavenger(s) | Typical Concentration |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 2.5-5% (v/v) |
| Methionine (Met) | Thioanisole | 5% (v/v) |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5-5% (v/v) |
| Tyrosine (Tyr) | Anisole, Phenol | 5% (v/v) |
| General Purpose | Triisopropylsilane (TIS) + Water | TIS: 2.5%, Water: 2.5% (v/v) |
Data compiled from multiple sources.[13][14][15]
Problem 3: I need to selectively deprotect the N-Boc group in the presence of other acid-labile groups.
Potential Causes & Solutions:
-
Lack of Orthogonality with the Chosen Acid: While the Boc group is more acid-labile than many other protecting groups, harsh acidic conditions can lead to the cleavage of other acid-sensitive functionalities.[10][11]
-
Solution: Milder Acidic Conditions: Employing milder acidic conditions can often achieve the desired selectivity.
-
HCl in Dioxane or Ethyl Acetate: A 4M solution of HCl in dioxane is a powerful reagent for Boc deprotection and has been shown to be selective for Nα-Boc groups in the presence of tert-butyl esters and ethers.[16][17][18]
-
Lewis Acids: Certain Lewis acids, such as AlCl₃ or ZnBr₂, can selectively cleave N-Boc groups under mild conditions, often tolerating other acid-sensitive groups.[19][20][21]
-
Control of Reaction Time and Temperature: Careful monitoring of the reaction progress by TLC or LC-MS and maintaining a low temperature (e.g., 0 °C) can help to achieve selective deprotection.
-
-
Experimental Protocols
Protocol 1: General N-Boc Deprotection with TFA in DCM[5]
-
Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent like toluene to remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by washing with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup.
Protocol 2: Selective N-Boc Deprotection with 4M HCl in Dioxane[1][22]
-
Dissolve the N-Boc protected substrate in anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Conclusion
A thorough understanding of the factors influencing N-Boc stability under acidic conditions is paramount for the successful execution of synthetic strategies. By carefully selecting the acidic reagent, solvent, temperature, and employing appropriate scavengers when necessary, researchers can achieve clean and efficient deprotection, minimizing side reactions and maximizing yields. This guide provides a framework for troubleshooting common issues and selecting the optimal conditions for your specific substrate and synthetic goals.
References
- Benchchem. (2025). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. Benchchem.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
- Benchchem. (2025). N-Boc deprotection issues and alternative methods. Benchchem.
- Benchchem. (2025). Scavengers for Boc deprotection to prevent side reactions. Benchchem.
- Benchchem. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides. Benchchem.
- Benchchem. (2025). A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-D-Valine. Benchchem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Request PDF. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.
- Who we serve. (n.d.). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc)#. Who we serve.
- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase. ResearchGate.
- Request PDF. (2025). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate.
- ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate.
- Benchchem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Benchchem. (2025). Technical Support Center: Boc Deprotection Scavengers. Benchchem.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- ResearchGate. (n.d.). Acid-labile protecting groups. ResearchGate.
- ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
- Benchchem. (2025). The Chemistry of the Boc Protecting Group. Benchchem.
- (n.d.). Protecting Groups.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC.
- American Chemical Society. (n.d.). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides. American Chemical Society.
- (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term. Fiveable.
- Benchchem. (2025). The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide. Benchchem.
- PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Journal of the American Chemical Society. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress.
- The Journal of Organic Chemistry. (n.d.). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry.
- Semantic Scholar. (2004). Rapid and facile Lewis acid catalysed Boc protection of amines. Semantic Scholar.
- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? Reddit.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
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- 15. researchgate.net [researchgate.net]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Water Removal in 4-Hydroxypiperidine Esterification Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing esterification reactions involving 4-hydroxypiperidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing these critical pharmaceutical intermediates.[1] We will move beyond basic protocols to explore the causality behind common issues, providing field-proven insights to enhance reaction yield, purity, and reproducibility.
The esterification of 4-hydroxypiperidine is a cornerstone reaction, yet its success is fundamentally tied to managing the reaction equilibrium. As a reversible condensation reaction, the formation of water as a byproduct can significantly hinder the forward reaction, leading to low yields and complex purification challenges.[2][3][4] This guide focuses specifically on the principles and troubleshooting of water removal to drive your synthesis to completion.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why is active water removal so critical for the esterification of 4-hydroxypiperidine?
A1: The esterification of an alcohol (like 4-hydroxypiperidine) with a carboxylic acid is a classic equilibrium-limited reaction. The core principle governing this is Le Chatelier's Principle.[2] The reaction produces one mole of water for every mole of ester formed. If this water is allowed to accumulate in the reaction vessel, it will promote the reverse reaction—hydrolysis of the newly formed ester back to the starting materials.[2][5] This leads to a state of equilibrium with significant amounts of unreacted starting materials, resulting in poor yields.[2] Effective and continuous removal of water is the primary strategy to shift the equilibrium towards the product side, ensuring a high conversion to the desired ester.[3][6]
Q2: What are the primary methods for removing water from the reaction, and how do I choose between them?
A2: The two most common and effective methods are azeotropic distillation and the use of in-situ chemical desiccants.
-
Azeotropic Distillation (Dean-Stark Apparatus): This is the most prevalent method for laboratory and industrial scale-up.[7] It involves using a solvent, such as toluene or xylene, that forms a low-boiling azeotrope with water.[6][8][9] The azeotrope boils out of the reaction mixture, is condensed, and collects in a specialized piece of glassware called a Dean-Stark trap.[7][10] In the trap, the immiscible water separates from the less dense organic solvent, which then overflows and returns to the reaction flask.[7][10] This physically and continuously removes water. The choice of solvent is critical; toluene is common, but hexane can also be used for lower-temperature reactions, provided the reactants are soluble.[11]
-
In-Situ Chemical Desiccants: This method involves adding a drying agent directly to the reaction mixture to sequester water as it forms.[3][8] Activated molecular sieves (typically 3Å or 4Å) are highly effective and generally inert, although they can be problematic with strong acids.[8][12] Other agents like anhydrous magnesium sulfate (MgSO₄) can also be used.[8][13] This method is particularly useful for small-scale reactions or when the reactants or products are sensitive to the high temperatures required for azeotropic distillation.[8]
The choice depends on scale, temperature sensitivity, and equipment availability. Azeotropic distillation is generally more efficient for larger-scale reactions and allows for easy monitoring of reaction progress by observing the volume of water collected.[2]
Q3: Can the acid catalyst also act as a dehydrating agent?
A3: Yes, to an extent. Concentrated sulfuric acid (H₂SO₄) is a strong dehydrating agent and is often used as the catalyst in Fischer esterifications for this dual purpose.[4][14] It protonates the carboxylic acid, making it a better electrophile, and also sequesters some of the water formed. However, its dehydrating capacity is limited and can be overwhelmed as the reaction produces more water. Relying solely on the catalyst for water removal is often insufficient for achieving high yields. Furthermore, the presence of excess water can inhibit the catalytic activity of acids like sulfuric acid by preferentially solvating the catalytic protons.[5][15]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The following decision-making workflow can help diagnose common issues related to low reaction yield.
Caption: Troubleshooting workflow for low esterification yield.
Q4: My reaction has stalled. I see starting material by TLC/GC, but no more water is collecting in the Dean-Stark trap. What's wrong?
A4: This is a classic sign of the reaction reaching equilibrium or a process failure.
-
Possible Cause 1: Inefficient Azeotropic Removal. The "stalling" may indicate that the system's ability to remove water has ceased.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction temperature is high enough to vigorously reflux the solvent and distill the azeotrope. For toluene, the azeotrope boils at 85°C, but the reaction is typically run at the boiling point of toluene (111°C) to ensure a sufficient rate.
-
Check for "Flooding": Ensure the reflux rate is not so high that the condenser cannot efficiently return the solvent, causing it to accumulate in the trap and potentially flow back into the flask without separating from the water.
-
Solvent Choice: Confirm your chosen solvent forms an azeotrope with water and that your reactants are soluble at the reaction temperature.[11]
-
-
-
Possible Cause 2: Catalyst Deactivation. As water is produced, it can inhibit the acid catalyst, slowing the reaction to a crawl.[5][15]
-
Troubleshooting Steps:
-
Add More Catalyst: In some cases, a careful addition of a small amount of fresh acid catalyst can restart a stalled reaction.
-
Switch to a Desiccant: If temperature is not an issue, consider adding freshly activated 4Å molecular sieves to the cooled reaction mixture to chemically sequester the remaining water and drive the reaction forward.
-
-
Q5: I am not using a Dean-Stark trap. How do I know if my molecular sieves are working effectively?
A5: Using in-situ desiccants requires more reliance on analytical monitoring, as you cannot visually track water removal.
-
Best Practices for Using Molecular Sieves:
-
Activation is CRITICAL: Molecular sieves must be rigorously activated before use to remove adsorbed water. The standard procedure is to heat them in a laboratory oven at >250°C under vacuum for several hours. Store the activated sieves in a desiccator.
-
Sufficient Quantity: Use an adequate amount of sieves. A general rule of thumb is 1-2 grams of sieves for every millimole of water expected to be generated.
-
Monitor Analytically: The only way to be certain the reaction is progressing is to take small aliquots (carefully, under an inert atmosphere if necessary) and analyze them by TLC, GC, or HPLC.[16][17] The disappearance of starting materials and the appearance of the product spot/peak is your primary indicator of success.
-
Q6: I'm observing charring and the formation of dark, insoluble byproducts. Is this related to water removal?
A6: This is more likely related to the choice of catalyst and reaction temperature, although inefficient water removal can exacerbate the issue by requiring longer reaction times at high temperatures.
-
Cause: Concentrated sulfuric acid is a strong oxidizing agent, especially at high temperatures. It can lead to the decomposition and charring of organic materials.
-
Solutions:
-
Switch to a Milder Catalyst: p-Toluenesulfonic acid (p-TsOH) is an excellent alternative.[9] It is a solid, non-oxidizing acid that is highly effective for esterifications and less prone to causing charring.
-
Lower the Reaction Temperature: If possible, switch to a lower-boiling azeotropic solvent like hexane or cyclohexane, though this will also lower the reaction rate.[11] This must be balanced with the kinetic requirements of the reaction.
-
Ensure Efficient Water Removal: A more efficient water removal process (e.g., a well-functioning Dean-Stark setup) will shorten the required reaction time, minimizing the exposure of your materials to harsh conditions.[6]
-
Experimental Protocols & Data
Protocol 1: Dean-Stark Esterification of N-Boc-4-hydroxypiperidine
This protocol describes a standard procedure using azeotropic distillation.
Caption: Workflow for Dean-Stark Esterification Protocol.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 eq), the desired carboxylic acid (1.1-1.2 eq), and toluene (approx. 5 mL per mmol of limiting reagent).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser.[18] Ensure all joints are properly sealed.
-
Reaction: Heat the mixture to a steady reflux in an oil bath. Water will begin to collect in the graduated arm of the trap.
-
Monitoring: Monitor the reaction by TLC or by taking aliquots for GC/HPLC analysis. The primary indicator of completion is when the theoretical volume of water has been collected and no more is being generated.[2]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography or crystallization as needed.
Data Presentation: Analytical Method Comparison
Effective monitoring is key to troubleshooting. Below is a comparison of common analytical techniques for tracking the consumption of a starting material like N-Boc-4-hydroxypiperidine.[16][17]
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on polarity | Separation based on boiling point/volatility |
| Sample Prep | Dissolve aliquot in mobile phase | May require derivatization (e.g., silylation) to improve volatility[17] |
| Sensitivity | Good (µg/mL range)[16] | Good (µg/mL range)[16] |
| Specificity | Good | Moderate |
| Pros | Excellent for non-volatile compounds; robust and routine. | Excellent for volatile compounds; simple detector. |
| Cons | Requires suitable chromophore for UV detection. | Not suitable for thermally labile compounds; derivatization adds a step. |
References
-
Reddit user discussion on the consequences of not removing water during esterification. (2022). r/chemistry. [Link]
-
Lin, C. Y., et al. (n.d.). The effect of water on the esterification reaction. ResearchGate. [Link]
-
ResearchGate discussion on methods for removing water in a microscale condensation reaction. (2014). ResearchGate. [Link]
-
ResearchGate discussion on methods to prevent water interference in organic synthesis. (2018). ResearchGate. [Link]
-
Sciencemadness Discussion Board on using hexane as a Dean-Stark solvent. (2020). Sciencemadness. [Link]
- Google Patents. (n.d.). Purification method of 4-hydroxypiperidine.
- Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation.
-
Park, J. Y., et al. (2010). Effects of water on the esterification of free fatty acids by acid catalysts. ResearchGate. [Link]
-
Reddit user discussion on using drying agents to remove water from a reaction. (2022). r/Chempros. [Link]
-
Lilja, J., et al. (2006). Effect of water on sulfuric acid catalyzed esterification. ResearchGate. [Link]
-
Sciencemadness Discussion Board on alternatives to Dean-Stark apparatus. (2020). Sciencemadness. [Link]
-
ResearchGate. (n.d.). The effect of water content on ester yield in the esterification of acetic acid and isoamyl alcohol. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
Kim, D., et al. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). ResearchGate. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Wikipedia. [Link]
-
Martin, N. (1998). Separating Azeotropic Mixtures. ResearchGate. [Link]
-
De la Osa, V., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]
-
Higashi, Y., & Nakamura, S. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... PubMed. [Link]
-
Organic Syntheses Procedure. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask equipped with... Organic Syntheses. [Link]
-
Nbinno. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Nbinno. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
-
A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010). TSI Journals. [Link]
-
Schafer, T., & Erickson, A. (n.d.). Effectively Break Azeotropes. Koch Modular. [Link]
-
Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
- Google Patents. (n.d.). Process for purifying piperidine.
-
NurdRage. (2016). Lab Equipment: Dean Stark Trap [Video]. YouTube. [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]
-
HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics. [Link]
-
Synthesis and pharmacological activity of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). Semantic Scholar. [Link]
-
ResearchGate discussion on purification of esterification products. (2016). ResearchGate. [Link]
-
Rojas, J., et al. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical. [Link]
-
Reddit user discussion on esterification separation issues. (2024). r/OrganicChemistry. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - I think hexane can be used as a Dean-Stark solvent alternative to benzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Sciencemadness Discussion Board - Dean Stark without Dean Stark.... almost quantitative - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
solving solubility issues of piperidine carboxylates in aqueous workups
This technical guide addresses the solubility and isolation challenges of piperidine carboxylates (e.g., pipecolic acid, nipecotic acid, isonipecotic acid) in aqueous workups.
Topic: Solving Solubility Issues of Piperidine Carboxylates in Aqueous Workups Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]
Diagnostic Center: Identify Your Issue
Before proceeding, identify the specific failure mode in your workup. Piperidine carboxylates are zwitterionic amino acids , meaning they exist as dipolar ions at neutral pH. This chemical reality is the root cause of most isolation failures.
| Symptom | Probable Cause | Immediate Action |
| Zero Mass Recovery | Product is in the aqueous phase (Zwitterion form). | Do not discard the aqueous layer. Go to Protocol A . |
| Emulsion Formation | Amphiphilic nature of the salt form. | Add brine or filter through Celite. Go to Protocol B . |
| Inorganic Contamination | Co-extraction of NaCl/Na₂SO₄. | Product isolated but impure. Go to Protocol C (Ion Exchange). |
| Precipitation | Incorrect pH adjustment. | Check pI (Isoelectric Point). Go to Section 2 . |
Core Troubleshooting Guide (Q&A)
Q1: Why can't I extract my piperidine acid into Ethyl Acetate or DCM?
Technical Insight:
Piperidine carboxylates (pKa₁
-
Standard Solvents: Non-polar solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) cannot solvate these charged species.
-
Solution: You must either suppress the charge (derivatization) or use a highly polar organic solvent capable of hydrogen bonding.
Q2: What is the "Silver Bullet" solvent for these extractions?
Recommendation: n-Butanol (n-BuOH) . Unlike EtOAc, n-butanol can extract polar zwitterions due to its hydroxyl group, which facilitates hydrogen bonding.
-
Protocol: Adjust the aqueous phase to the Isoelectric Point (pI) .
-
Calculation:
.-
For Pipecolic acid (2-COOH): pI
6.5 -
For Nipecotic acid (3-COOH): pI
7.0 -
For Isonipecotic acid (4-COOH): pI
7.2
-
-
Enhancement: Saturate the aqueous phase with NaCl ("Salting Out") to decrease the solubility of the organic zwitterion in water and push it into the n-butanol phase.
Q3: How do I remove inorganic salts after an aqueous workup?
Issue: If you acidify with HCl and extract, you often co-isolate NaCl. Solution:
-
Lyophilization: Freeze-dry the aqueous layer directly. Then, triturate the solid residue with dry methanol or ethanol . The amino acid will dissolve; the inorganic salts (NaCl) will largely remain insoluble. Filter and concentrate.
-
Ion Exchange Chromatography: The most robust method for desalting (See Protocol C ).
Advanced Protocols
Protocol A: The "Salting-Out" n-Butanol Extraction
Best for: Rapid isolation of free amino acids without resins.
-
Concentrate the reaction mixture to remove volatile organic co-solvents (THF, MeOH).
-
Adjust pH of the aqueous residue to the molecule's pI (typically pH 6.5–7.0) using 1M HCl or 1M NaOH.
-
Saturation: Add solid NaCl to the aqueous phase until no more dissolves (saturation point).
-
Mechanism:[1] The high ionic strength of the aqueous phase "salts out" the organic zwitterion, forcing it into the organic layer.
-
-
Extraction: Extract 3–5 times with n-butanol (Ratio 1:1 v/v).
-
Note:n-Butanol forms an emulsion easily; centrifuge if necessary.
-
-
Evaporation: Combine organic layers and evaporate. n-Butanol has a high boiling point (117°C); use a high-vacuum rotary evaporator or form an azeotrope with heptane to facilitate removal.
Protocol B: In-Situ Derivatization (Boc-Protection)
Best for: Making the compound lipophilic to use standard solvents (DCM/EtOAc).
Instead of fighting the zwitterion, eliminate it.
-
Basify the aqueous reaction mixture to pH 10–11 with NaOH.
-
Reagent: Add Boc₂O (Di-tert-butyl dicarbonate) (1.2 equiv) and THF (to solubilize Boc₂O).
-
Reaction: Stir for 2–4 hours. The amine is now protected (neutral carbamate), and the molecule exists as a simple carboxylate anion.
-
Workup:
-
Wash with Et₂O (removes excess Boc₂O).
-
Acidify carefully to pH 2–3 with KHSO₄ or HCl.
-
Extract immediately with Ethyl Acetate . The compound is now a mono-acidic carbamate (Lipophilic).
-
Protocol C: Ion Exchange Purification (The "Gold Standard")
Best for: High purity isolation and complete salt removal.
Workflow Diagram (Graphviz):
Caption: Workflow for cation-exchange purification of piperidine carboxylates using Dowex 50W resin.
Step-by-Step:
-
Resin: Use a strong cation exchange resin (e.g., Dowex 50W-X8 , H+ form).
-
Loading: Pour the crude aqueous solution (pH < 3) onto the column. The amino acid (protonated cation form) binds to the resin; inorganic anions flow through.
-
Washing: Wash with distilled water until the pH of the eluent is neutral. This removes all non-basic impurities and inorganic salts.
-
Elution: Elute with 1M NH₄OH (Ammonium Hydroxide). The ammonia deprotonates the resin and displaces the amino acid.
-
Isolation: Collect the ninhydrin-positive fractions and lyophilize. Excess ammonia and water evaporate, leaving pure zwitterion.
Reference Data: Physicochemical Properties
Understanding the pKa is crucial for selecting the correct pH for extraction or resin binding.
| Compound | Structure | pKa₁ (COOH) | pKa₂ (NH) | Isoelectric Point (pI) |
| Pipecolic Acid (2-COOH) | Piperidine-2-carboxylic acid | 2.2 | 10.9 | 6.55 |
| Nipecotic Acid (3-COOH) | Piperidine-3-carboxylic acid | 3.4 | 10.3 | 6.85 |
| Isonipecotic Acid (4-COOH) | Piperidine-4-carboxylic acid | 4.0 | 10.8 | 7.40 |
Note: Values are approximate aqueous constants at 25°C. The "Iso" position (4-COOH) is generally the most basic due to the lack of inductive withdrawal from the nitrogen.
References
-
BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3773, Isonipecotic acid. Retrieved from
-
Chemistry LibreTexts. (2023). Salting Out: The Hofmeister Series and Protein Purification. Retrieved from
-
Asian Publication Corporation. (2023). Detection of Amino Acids using n-Butanol Solvent Systems. Retrieved from
-
Sigma-Aldrich (Merck). (2025). Dowex® 50W-X8 Cation Exchange Resin User Guide. Retrieved from
Sources
handling moisture sensitivity of N-Boc-4-hydroxypiperidine during storage
Technical Support Center: Handling & Storage of N-Boc-4-hydroxypiperidine
Topic: Moisture Sensitivity Management for N-Boc-4-hydroxypiperidine Ticket ID: REF-109384-H2O Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) is a robust intermediate generally stable under ambient conditions.[1][2] However, its secondary hydroxyl group (-OH) imparts hygroscopicity , making it prone to moisture absorption from the atmosphere. While water does not immediately degrade the molecule (the Boc group is stable to neutral hydrolysis), absorbed moisture is a critical process variable. It causes stoichiometric errors (lowering effective molecular weight) and poisons downstream reactions sensitive to protic sources, such as Mitsunobu couplings or oxidations involving water-sensitive oxidants.
This guide provides a self-validating system to diagnose, prevent, and remediate moisture contamination.
Module 1: Diagnosis & Identification
Q: How can I visually tell if my N-Boc-4-hydroxypiperidine has absorbed moisture? A: Fresh, dry N-Boc-4-hydroxypiperidine appears as a free-flowing white to cream crystalline powder.[1] Moisture absorption manifests as:
-
Clumping or Aggregation: The powder loses its free-flowing nature and forms hard "rocks" or sticky clusters.
-
Adhesion: Material sticks to the spatula or the glass walls of the vial due to increased surface tension from adsorbed water.
-
Melting Point Depression: The pure compound melts between 61–65 °C [1, 2]. If your sample begins melting (sweating) below 60 °C, it is likely solvated by water.
Q: Is there a definitive analytical test for water content? A: Yes. Do not rely solely on visual inspection for critical applications.
-
Proton NMR (
-NMR): Dissolve a sample in dry CDCl . Look for a sharp singlet around 1.56 ppm (variable depending on concentration/temperature) corresponding to H O. If the water peak integral is significant relative to the Boc tert-butyl singlet (~1.45 ppm, 9H), drying is required. -
Karl Fischer (KF) Titration: This is the gold standard. A water content >0.5% w/w typically requires remediation for sensitive applications.
Module 2: Storage & Handling Protocols
Q: What are the optimal storage conditions to prevent degradation? A: While the compound is stable at room temperature, we recommend a "Cool & Dry" protocol to maximize shelf life and minimize hygroscopic kinetics.
-
Temperature: Store at 2–8 °C (Refrigerated) or -15 °C for long-term archives [3]. Cold storage slows the kinetics of any potential hydrolysis and reduces the vapor pressure of volatile impurities.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. If not, a tightly sealed container inside a desiccator with active desiccant (e.g., Drierite or P
O ) is mandatory. -
Container: Amber glass vials with Teflon-lined caps are preferred over polyethylene bags, which are permeable to moisture over time.
Q: I need to weigh out a specific amount. How do I handle it without introducing moisture? A: Follow the "Warm-Equilibrate-Weigh" protocol:
-
Warm: Remove the container from the refrigerator/freezer.
-
Equilibrate: Allow the closed container to reach room temperature (approx. 30–60 mins). Crucial: Opening a cold container in humid lab air causes immediate condensation on the reagent.
-
Weigh: Open the vial quickly, weigh the required amount, and immediately purge the headspace with nitrogen before resealing.
Module 3: Remediation (Drying Protocols)
Q: My reagent is wet (clumped). Can I salvage it? A: Yes. The compound is thermally stable enough for standard drying techniques. Use one of the following methods based on your available equipment.
Method A: Vacuum Oven (Standard)
-
Applicability: Routine drying for bulk powder.
-
Protocol:
-
Spread the solid thinly on a watch glass or clean tray.
-
Place in a vacuum oven at 35–40 °C .
-
Apply high vacuum (<10 mbar) for 4–6 hours.
-
Note: Do not exceed 50 °C to avoid approaching the melting point (61 °C), which can cause the material to fuse into a solid block.
-
Method B: Azeotropic Drying (For Immediate Use)[1]
-
Applicability: When the reagent will be dissolved in a solvent for the next reaction (e.g., prior to a Mitsunobu reaction).
-
Protocol:
-
Dissolve the wet N-Boc-4-hydroxypiperidine in Toluene (approx. 5–10 mL per gram).
-
Concentrate the solution on a rotary evaporator. Toluene forms a positive azeotrope with water, carrying it away during evaporation.
-
Repeat this process 2–3 times.
-
The resulting residue is anhydrous and can be redissolved in your reaction solvent (e.g., THF or DCM).
-
Module 4: Impact on Applications
Q: Why does moisture matter if the Boc group is stable? A: The danger lies in Interference , not Decomposition.
-
Mitsunobu Reaction: This reaction uses DEAD/DIAD and Triphenylphosphine. Water competes with the alcohol substrate, consuming the reagents to form hydrazine byproducts and triphenylphosphine oxide, lowering yield and complicating purification [4].
-
Oxidation (e.g., Swern, Dess-Martin): If you are oxidizing the alcohol to the ketone (N-Boc-4-piperidone), water can hydrolyze intermediates or quench the oxidant, leading to incomplete conversion.[1]
-
Stoichiometry: If your sample is 5% water by weight, you are under-dosing your reagent by 5%. In precise couplings, this leads to unreacted partners and difficult separations.
Visual Technical Guides
Figure 1: Reagent Assessment & Recovery Workflow
A logical decision tree for researchers to determine the status of their reagent and the correct remediation path.
Caption: Decision matrix for diagnosing moisture contamination and selecting the appropriate drying protocol based on downstream application.
Summary Data Table
| Property | Value / Condition | Relevance to Storage |
| CAS Number | 109384-19-2 | Identity verification |
| Physical State | White Crystalline Powder | Clumping indicates moisture |
| Melting Point | 61–65 °C [1, 2] | Low MP indicates wetness; Dry <50 °C to avoid fusion |
| Hygroscopicity | Moderate | Requires desiccant; affects stoichiometry |
| Storage Temp | 2–8 °C (Preferred) | Slows degradation; requires equilibration before opening |
| Solubility | DCM, EtOAc, Methanol, CHCl | Soluble in organic solvents for azeotropic drying |
References
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
Validation & Comparative
Comparative NMR Profiling of N-Boc-4-hydroxypiperidine: Solvent Effects and Rotameric Dynamics
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Core Objective
N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate) is a ubiquitous scaffold in medicinal chemistry.[1] However, its NMR analysis is frequently misinterpreted due to rotameric isomerism inherent to the carbamate protecting group.
This guide moves beyond simple peak listing. We compare the spectral performance of this molecule across two primary solvent systems (CDCl₃ vs. DMSO-d₆ ) and analyze the "phantom impurities" caused by restricted rotation. Our objective is to provide a self-validating protocol that distinguishes between genuine sample degradation and reversible dynamic effects.
The Rotameric Challenge: Why Your Spectrum Looks "Wrong"
Before analyzing shifts, one must understand the physical chemistry occurring in the NMR tube. The N-Boc group exhibits restricted rotation around the N-C(O) bond due to the partial double-bond character of the amide/carbamate resonance.
-
The Consequence: At room temperature (RT), the interconversion rate between cis and trans rotamers is often comparable to the NMR timescale (intermediate exchange).
-
The Artifact: This results in significant broadening or splitting of the piperidine ring protons (specifically H2 and H6) and carbons. Inexperienced analysts often mistake these broad "humps" for polymeric impurities or wet solvent.
Diagram 1: Rotameric Equilibrium & NMR Timescale
This diagram illustrates the mechanistic cause of spectral broadening.
Caption: At room temperature, the slow rotation creates distinct magnetic environments for axial/equatorial protons. Heating accelerates rotation, coalescing signals into sharp peaks.
Experimental Protocol: Self-Validating Acquisition
To ensure reproducibility, follow this optimized workflow. The choice of solvent dictates whether you observe the hydroxyl proton coupling or rotameric broadening.
Materials & Methods[1][2][3][4][5][6][7]
-
Analyte: N-Boc-4-hydroxypiperidine (>97% purity).[2]
-
Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D.
-
Solvent B (Polar/Exchange): Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D.
-
Concentration: 10–15 mg per 0.6 mL (for 1H); 30–50 mg (for 13C).
Step-by-Step Workflow
-
Solvent Selection:
-
Use CDCl₃ for routine checks; expect broad H2/H6 signals.
-
Use DMSO-d₆ if OH-coupling quantification is required or to shift water peaks (3.33 ppm) away from ring protons.
-
-
Sample Preparation: Ensure complete dissolution. If the solution is cloudy in CDCl₃, filter through a small plug of glass wool (cloudiness often indicates inorganic salts from the Boc protection step).
-
Acquisition Parameters:
-
Pulse: 30° pulse angle (standard).
-
Relaxation Delay (D1): Set to 5.0s for 13C. The quaternary Boc carbonyl and t-butyl quaternary carbon have very long T1 relaxation times. Short D1 leads to "missing" carbonyl peaks.
-
Temperature: If H2/H6 are uninterpretable, heat the probe to 323 K (50°C) .
-
Comparative 1H-NMR Analysis
The following table contrasts the spectral appearance in the two most common solvents.
Table 1: 1H-NMR Chemical Shift Comparison
| Proton Assignment | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Signal Character (RT) |
| Boc-CH₃ (9H) | 1.45 (s) | 1.39 (s) | Sharp singlet. Reference peak. |
| H-3, H-5 (4H) | 1.40 – 1.90 (m) | 1.20 – 1.75 (m) | Multiplets. Often overlap with water in CDCl₃. |
| H-2, H-6 (4H) | 2.90 – 3.95 (br m) | 2.80 – 3.70 (br m) | Critical Region. Very broad "humps" due to rotamers. |
| H-4 (1H) | 3.85 (tt/m) | 3.65 (m) | Methine proton. Moves upfield in DMSO. |
| -OH (1H) | ~1.6 - 2.0 (br s)* | 4.65 (d, J = 4.5 Hz) | CDCl₃: Exchangeable/broad. DMSO: Sharp doublet if dry. |
> Expert Insight: In CDCl₃, the H-2/H-6 protons often appear as two distinct broad clusters (one set axial, one equatorial, further split by rotamers). Do not integrate these as impurities. In DMSO-d₆, the -OH proton couples with H-4, turning the H-4 signal into a more complex multiplet.
Comparative 13C-NMR Analysis
Carbon NMR is less susceptible to broadening but still shows rotameric effects. The most common error here is "missing" the carbonyl peak due to poor relaxation settings.
Table 2: 13C-NMR Chemical Shift Comparison
| Carbon Assignment | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Notes |
| Boc-CH₃ | 28.4 | 28.0 | Intense signal (3 carbons). |
| C-3, C-5 | 34.2 | 34.5 | Methylene carbons. |
| C-2, C-6 | 39.5 – 41.5 (br) | 40.0 – 42.0 (br) | Often broadened or split into double peaks (~1 ppm apart). |
| C-4 (CH-OH) | 67.5 | 65.8 | Significant shift due to H-bonding in DMSO. |
| C-quat (t-Bu) | 79.4 | 78.5 | Low intensity. |
| C=O (Carbonyl) | 154.9 | 154.3 | Low intensity. Requires D1 > 3s to visualize clearly. |
Advanced Validation: Variable Temperature (VT) NMR
If your application requires strict purity confirmation (e.g., GMP intermediate release), a standard RT spectrum may be insufficient due to the broadening described above.
The Experiment: Run the 1H-NMR of the sample in DMSO-d₆ at 25°C and then at 80°C (353 K) .
-
25°C Result: H2/H6 protons appear as broad, undefined multiplets.
-
80°C Result: The rotation rate increases (
). The H2/H6 signals will coalesce into a sharp, well-defined triplet-of-doublets (or similar clear splitting pattern).
Diagram 2: Validation Workflow
Decision tree for interpreting complex spectra of N-Boc intermediates.
Caption: A logic flow to distinguish between rotameric broadening and actual sample contamination.
Troubleshooting & Expert Tips
-
The "Missing" Carbonyl: In 13C NMR, the carbamate carbonyl (155 ppm) often disappears.
-
Cause: Long relaxation time (
) and lack of NOE enhancement (no attached protons). -
Fix: Increase relaxation delay (D1) to 5–10 seconds or add a relaxation agent like Cr(acac)₃.
-
-
Water Interference: In CDCl₃, water usually appears around 1.56 ppm, directly overlapping with the H3/H5 multiplets of the piperidine ring.
-
Fix: Use dry DMSO-d₆ (water moves to ~3.3 ppm) or C₆D₆ (Benzene-d₆) to shift the water peak to ~0.4 ppm.
-
-
Quantification (qNMR): Do not integrate the H2/H6 region for purity calculations due to the broad baseline. Use the sharp Boc singlet (9H) at 1.45 ppm or the H4 methine (1H) at ~3.8 ppm (if clear of overlap).
References
-
Sigma-Aldrich (Merck). N-Boc-4-hydroxypiperidine Product Specification & NMR. Retrieved from
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) No. 13842. Retrieved from
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
- Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
Sources
identifying common impurities in commercial 4-Hydroxypiperidine-1-carboxylic acid
Analytical Comparison Guide: Impurity Profiling of Commercial 1-Boc-4-Hydroxypiperidine
Core Directive & Scope
Target Molecule: tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2).[1][2] Note: While often cataloged loosely as "4-Hydroxypiperidine-1-carboxylic acid," the commercial entity is almost exclusively the tert-butyl ester (Boc) derivative due to the instability of the free carbamic acid.
The Challenge: In drug development—specifically in the synthesis of kinase inhibitors like Ibrutinib —this scaffold is a critical intermediate. Its purity is deceptive; the molecule lacks a strong UV chromophore, rendering standard HPLC-UV (254 nm) useless. Relying solely on Certificate of Analysis (CoA) data based on "End-Absorption" UV (205–210 nm) often masks significant contamination by non-UV active precursors or over-reacted by-products.
This guide compares three analytical methodologies to expose these "invisible" impurities: Low-Wavelength HPLC-UV , GC-FID/MS , and HPLC-Charged Aerosol Detection (CAD) .
The Impurity Landscape
Before selecting a method, one must understand what is being hunted. The impurity profile is dictated by the synthesis route (typically 4-hydroxypiperidine +
Common Impurities Table
| Impurity Name | Structure Description | Origin | Polarity/Elution Behavior |
| Impurity A (4-Piperidinol) | Free secondary amine, no protecting group. | Unreacted Starting Material. | Highly Polar . Elutes in void volume on C18; requires HILIC or Ion Pairing to retain. |
| Impurity B (Bis-Boc) | tert-butyl 4-((tert-butoxycarbonyl)oxy)piperidine-1-carboxylate. | Side Reaction: | Highly Lipophilic . Elutes very late on Reverse Phase. |
| Impurity C (4-Piperidone) | N-Boc-4-piperidone (Ketone).[3][4] | Oxidation by-product or from alternative synthesis (reduction of ketone).[3] | Mid-Polarity . Close elution to main peak; distinct carbonyl signal in IR/NMR. |
| Impurity D (Tetrahydropyridine) | N-Boc-1,2,3,6-tetrahydropyridine (Alkene). | Acid-catalyzed elimination (dehydration) of the alcohol. | Non-Polar . |
Visualizing the Pathway
Figure 1: Reaction pathways leading to critical impurities. Note that Impurity B (Bis-Boc) is the most common result of poor stoichiometry control.
Comparative Analysis of Detection Methods
The following comparison evaluates methods based on Sensitivity , Selectivity , and Robustness for this specific scaffold.
Method A: HPLC-UV at 205-210 nm (The "Standard" Trap)
Most commercial CoAs use this method.
-
Mechanism: Detects the weak carbonyl absorbance of the carbamate.
-
Pros: Ubiquitous equipment; cheap.
-
Cons:
-
Drift & Noise: Mobile phase solvents (MeOH/ACN) absorb in this region.
-
Blind Spots: 4-Piperidinol (Impurity A) has almost no UV absorbance even at 210 nm.
-
False Purity: Response factors vary wildly. The Bis-Boc impurity has two carbonyls, doubling its signal and skewing area% calculations.
-
Method B: GC-FID / GC-MS (The Orthogonal Approach)
-
Mechanism: Separation based on boiling point; detection by carbon counting (FID) or mass fragment (MS).
-
Pros: Excellent resolution; detects non-chromophores (Impurity A).
-
Cons:
-
Thermal Instability: Boc groups are thermally labile. High injector temps (>220°C) can degrade the target into isobutylene and free amine, creating artificial impurities.
-
Derivatization: The free hydroxyl group causes peak tailing. Silylation (BSTFA) is often required for accurate quantitation.
-
Method C: HPLC-CAD / ELSD (The Recommended Gold Standard)
-
Mechanism: Charged Aerosol Detection (CAD) measures the amount of non-volatile analyte directly.
-
Pros: Universal detection . Response is independent of chemical structure (magnitude depends on mass, not optical properties).
-
Cons: Requires specialized detector; mobile phase must be volatile (no phosphate buffers).
Detailed Experimental Protocols
Protocol 1: High-Fidelity Purity Check (HPLC-CAD)
Best for: Final release testing and detecting the "invisible" starting material.
-
Instrument: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or ELSD).
-
Column: C18, 3.0 x 150 mm, 3.5 µm (e.g., XBridge or equivalent).
-
Mobile Phase:
-
Gradient:
-
0-2 min: 5% B (Hold to elute polar Impurity A).
-
2-15 min: 5%
95% B. -
15-20 min: 95% B (Elutes Bis-Boc).
-
-
Flow Rate: 0.5 mL/min.
-
Sample Prep: Dissolve 1 mg/mL in 10% Acetonitrile/Water.
-
System Suitability:
-
Inject a mix of 4-Hydroxypiperidine and Product.
-
Requirement: Resolution > 2.0 between the void volume peak (Impurity A) and the main peak.
-
Protocol 2: Volatile Impurity Screen (GC-FID)
Best for: Process control and solvent detection.
-
Instrument: GC-FID with Split/Splitless Injector.
-
Column: DB-1 or HP-5 (30 m x 0.32 mm x 0.25 µm).
-
Injector Temp: 200°C (CRITICAL: Do not exceed 220°C to prevent Boc thermolysis).
-
Detector Temp: 250°C.
-
Carrier Gas: Helium at 1.5 mL/min constant flow.
-
Oven Program:
-
60°C (hold 1 min).
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Derivatization (Optional but Recommended):
-
Take 10 mg sample in GC vial.
-
Add 500 µL DCM.
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 mins.
-
Inject 1 µL.
-
Why? Converts the -OH to -OTMS, sharpening the peak and preventing thermal degradation.
-
Analytical Decision Matrix
Use this logic flow to select the correct method for your stage of research.
Figure 2: Decision tree for selecting the appropriate analytical technique based on equipment availability and rigor required.
Remediation: Cleaning the Product
If your analysis reveals impurities, standard recrystallization is often superior to chromatography for this scaffold.
-
Removing Impurity A (Starting Material):
-
Dissolve product in Ethyl Acetate.
-
Wash 3x with Water (Impurity A is highly water-soluble; the Boc-product is not).
-
Dry organic layer over
.
-
-
Removing Impurity B (Bis-Boc):
-
Challenge: Hard to separate by silica chromatography due to similar polarity to the product in non-polar solvents.
-
Solution: Selective hydrolysis. Treat the crude mixture with 1N NaOH in MeOH/Water (1:1) at room temperature for 1 hour. The carbonate (O-Boc) hydrolyzes much faster than the carbamate (N-Boc).
-
Re-extract with Ethyl Acetate.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643502, tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
May, C., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate.... Drug Testing and Analysis.[5][6][7][8] Retrieved from [Link]
Sources
- 1. CAS 109384-19-2 1-Boc-4-hydroxypiperidine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
thermal stability comparison of N-protected 4-hydroxypiperidines
Thermal Stability Comparison of N-Protected 4-Hydroxypiperidines: A Technical Guide
Executive Summary: The Stability Hierarchy
In the synthesis of piperidine-based pharmacophores, the choice of N-protecting group dictates not just chemical orthogonality but also the thermal operating window of your process. For 4-hydroxypiperidine scaffolds, thermal stability is critical when considering high-temperature functionalizations (e.g., microwave-assisted couplings, distillations, or exothermic scale-ups).[1]
Based on thermodynamic properties and decomposition kinetics, the thermal stability hierarchy is:
N-Benzyl (Bn) > N-Acetyl (Ac) > N-Cbz (Z) > N-Boc [1]
-
N-Benzyl: The "Thermal Tank."[1] Distillable at >200°C. Ideal for harsh thermal environments.
-
N-Acetyl: Robust amide bond; thermally stable but chemically distinct (requires harsh hydrolysis to remove).[1]
-
N-Cbz: Moderate stability.[1] Decomposes at elevated temperatures (>200°C) but generally stable under standard reflux conditions (<150°C).
-
N-Boc: The "Thermal Fuse."[1] Thermolabile. Significant decomposition risk >150°C (isobutylene evolution).
Technical Comparison: Physicochemical Properties
The following data synthesizes experimental values and class-characteristic behaviors for 4-hydroxypiperidine derivatives.
| Protecting Group | Derivative Name | Melting Point ( | Boiling Point / | Thermal Limit (Process Safety) | Degradation Mechanism |
| N-Benzyl (Bn) | 1-Benzyl-4-hydroxypiperidine | 59–65 °C | BP: 222 °C (760 mmHg) | High (>200 °C) | Oxidative degradation (slow); generally stable to thermolysis.[1] |
| N-Acetyl (Ac) | 1-Acetyl-4-hydroxypiperidine | 78–82 °C | High (>200 °C) | Amide bond cleavage (requires extreme heat + nucleophile).[1] | |
| N-Cbz (Z) | 1-Cbz-4-hydroxypiperidine | ~65–70 °C | Medium (<180 °C) | Carbamate pyrolysis to benzyl alcohol + isocyanate.[1] | |
| N-Boc | 1-Boc-4-hydroxypiperidine | 61–65 °C | Low (<130 °C) | Concerted elimination (Isobutylene + CO |
Critical Insight: While N-Benzyl and N-Boc derivatives share similar melting points (solids at room temperature), their behavior in the melt phase is radically different.[1] N-Benzyl can be distilled; N-Boc will undergo "energetic disassembly" (gas evolution) if held above 150°C.[1]
Mechanistic Insights: Why N-Boc Fails First
Understanding the causality of failure allows you to predict risks in novel substrates.
The Boc "Isobutylene Trap"
The tert-butyl carbamate moiety possesses an inherent thermal flaw: the stability of the tert-butyl cation/radical and the entropic drive of gas evolution.
-
Mechanism: At temperatures >150°C (or lower in the presence of Lewis acids), the carbonyl oxygen abstracts a proton from a tert-butyl methyl group.
-
Result: A concerted collapse releases Isobutylene (gas) and Carbon Dioxide (gas) , regenerating the free amine.
-
Process Risk: In a closed vessel (e.g., microwave vial), this generates rapid pressure spikes, risking containment failure.
The Benzyl "Aromatic Shield"
The N-Benzyl group relies on a C-N sigma bond stabilized by the phenyl ring. There is no low-energy elimination pathway analogous to the Boc mechanism.[1] Decomposition requires breaking the benzylic C-N bond, which typically demands high energy (homolysis) or specific catalytic conditions (hydrogenolysis), making it thermally inert under standard organic synthesis temperatures.
Visualization: Thermal Decomposition Pathways
The following diagram illustrates the divergent fates of these protecting groups under thermal stress.
Caption: Comparative thermal fates. Note the gas generation in the Boc pathway, presenting a pressure hazard.
Experimental Protocols: Self-Validating Stability Screening
Do not rely solely on literature values. Impurities (acids/bases) can catalyze decomposition. Use these protocols to validate your specific lot.
Protocol A: Differential Scanning Calorimetry (DSC) Screening
Purpose: To determine the onset of thermal decomposition (
-
Sample Prep: Weigh 2–5 mg of the N-protected 4-hydroxypiperidine into a high-pressure gold-plated crucible (to contain gases).
-
Reference: Use an empty crucible of identical mass.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 250°C.
-
Nitrogen purge: 50 mL/min.
-
-
Analysis:
Protocol B: Isothermal Gravimetric Stress Test (TGA Simulation)
Purpose: To simulate "reaction hold time" stability.
-
Setup: Use a TGA (Thermogravimetric Analyzer) or a precise heating block.
-
Method:
-
Heat sample to target reaction temperature (e.g., 120°C).
-
Hold Isothermally for 4 hours.
-
-
Validation:
-
Pass: Mass loss < 1% (excluding solvent volatiles).
-
Fail: Significant mass loss (N-Boc losing ~28% mass corresponds to loss of the Boc group).
-
Application Case Study: The Mitsunobu Reaction
Scenario: You are performing a Mitsunobu reaction on N-protected 4-hydroxypiperidine to invert the stereochemistry or install an ether. The reaction requires heating to 80°C to push to completion.
References
-
Thermal Stability of N-Boc Groups
-
Properties of N-Benzyl-4-hydroxypiperidine
-
DSC Screening Protocols for Intermediates
-
General Protecting Group Stability
Sources
- 1. chembk.com [chembk.com]
- 2. CAS RN 95798-23-5 | Fisher Scientific [fishersci.com]
- 3. 368271000 [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 6. 4-Hydroxypiperidine CAS#: 5382-16-1 [m.chemicalbook.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. tainstruments.com [tainstruments.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Safety Operating Guide
4-Hydroxypiperidine-1-carboxylic acid proper disposal procedures
Operational Guide: Safe Disposal of 4-Hydroxypiperidine-1-carboxylic acid Derivatives
Executive Summary & Chemical Identity
Critical Nomenclature Clarification:
In a commercial research context, "4-Hydroxypiperidine-1-carboxylic acid" almost exclusively refers to its stable ester derivatives, most commonly 1-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate). The free carbamic acid form (
This guide addresses the disposal of the stable 1-Boc-4-hydroxypiperidine (CAS 109384-19-2) , a standard building block in medicinal chemistry.[1]
Operational Directive: This substance is a nitrogenous organic solid. It is not P-listed or U-listed under US RCRA regulations by specific name, but it must be managed as Non-Regulated Chemical Waste (unless mixed with hazardous solvents) and disposed of via high-temperature incineration. Drain disposal is strictly prohibited due to high Chemical Oxygen Demand (COD) and potential aquatic toxicity.
Hazard Profile & Physical Characterization
Before disposal, you must validate the physical state of your waste. This ensures the chosen disposal stream is compatible with the incinerator feed mechanism.
| Property | Data | Operational Implication |
| CAS Number | 109384-19-2 | Use for waste manifesting.[2] |
| Physical State | White to off-white powder | Dust generation risk during transfer. |
| Melting Point | 61-65 °C | Low melting point; store cool to prevent caking in waste drums. |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate | Compatible with organic liquid waste streams if dissolved. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4][5] Irrit.) | Standard PPE (Nitrile gloves, N95 mask) required for disposal handling. |
| Reactivity | Incompatible with Strong Oxidizers | DO NOT mix with nitric acid or peroxide waste streams. |
Pre-Disposal Validation (The Self-Validating System)
To ensure safety and compliance, execute this "Gatekeeper Protocol" before adding the substance to any waste container. This prevents the creation of "Unknown" waste, which is costly and dangerous to manage.
Step 1: The Oxidizer Check
-
Context: This compound is often used in synthesis involving oxidizers or is purified using ether solvents (potential peroxide formers).
-
Action: If the waste is a reaction mixture or mother liquor, use a starch-iodide strip to test for peroxides/oxidizers.
-
Validation: Strip remains white (Negative). If blue/purple, neutralize with sodium thiosulfate before disposal.
Step 2: The pH Audit
-
Context: Boc-groups are acid-labile. If your waste stream is acidic, the compound may be decomposing to isobutylene (gas) and 4-hydroxypiperidine salts.
-
Action: Check pH of liquid waste.
-
Validation: Target pH 6–9. If pH < 4, potential for gas evolution exists. Neutralize slowly with Sodium Bicarbonate before containerizing.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Reagent
Applicability: Expired shelf-life inventory or excess solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container in the "Solid Organic Waste" bin.
-
Destruction Method: High-temperature incineration equipped with a scrubber (to capture Nitrogen Oxides/NOx).
Scenario B: Disposal of Liquid Reaction Mixtures
Applicability: Mother liquors (filtrates) or reaction solvents containing the product.[8]
-
Solvent Identification: Determine the primary solvent carrier.
-
Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.
-
Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated/Flammable stream.
-
-
Dissolution: If the residue is a sludge, dissolve it fully in a minimal amount of Acetone or Methanol to ensure it flows into the waste drum without clogging the bung.
-
Transfer: Pour into the appropriate safety can (carboy) using a funnel. Close the latch immediately.
Visualized Workflows
Figure 1: Disposal Decision Tree
This logic gate ensures the material ends up in the correct regulatory stream.
Caption: Logic flow for characterizing and segregating piperidine carbamate waste streams.
Figure 2: Emergency Spill Response
Immediate actions for powder spills outside of containment.
Caption: Standard Operating Procedure (SOP) for dry powder spill cleanup.
Regulatory & Environmental Context
Why Incineration? While 1-Boc-4-hydroxypiperidine is not highly toxic, piperidine derivatives are biologically active.
-
Aquatic Toxicity: Piperidines can disrupt nitrogen cycles in aquatic ecosystems.
-
NOx Generation: The carbamate (
) and amine functionalities generate Nitrogen Oxides upon combustion. Professional incineration facilities utilize scrubbers to capture these gases, preventing acid rain formation. This is why open burning or standard trash disposal is negligent.
US EPA (RCRA) Classification:
-
If the waste is pure substance: Non-Regulated Chemical Waste .
-
If mixed with Acetone/Methanol: D001 (Ignitable) .
-
If mixed with DCM: F002 (Spent Halogenated Solvent) .
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10228302, tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. 1-Boc-4-hydroxypiperidine 97 109384-19-2 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. epfl.ch [epfl.ch]
Personal protective equipment for handling 4-Hydroxypiperidine-1-carboxylic acid
Technical Safety Guide: Handling 4-Hydroxypiperidine-1-carboxylic Acid Derivatives
Chemical Identity & Stability: The "Why" Behind the Protocol
Senior Scientist Note: Before discussing PPE, we must address the chemical reality of your material. "4-Hydroxypiperidine-1-carboxylic acid" (with a free -COOH on the nitrogen) is chemically unstable; carbamic acids of this nature typically undergo spontaneous decarboxylation to release carbon dioxide and the corresponding amine.
In a drug development context, you are almost certainly handling a stable ester derivative , most commonly:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) [CAS: 109384-19-2][1]
-
Ethyl 4-hydroxypiperidine-1-carboxylate [CAS: 65214-82-6][2][3][4]
This guide addresses the safety profile of these stable carbamate esters, which are standard building blocks in API (Active Pharmaceutical Ingredient) synthesis. While less aggressive than free piperidine, they act as irritants and possess specific solubility profiles that dictate PPE choices.
Hazard Mechanism & Risk Assessment
To select the right PPE, we must understand the failure modes of the chemical interaction.
| Hazard Class | Mechanism of Action | Critical Risk Factor |
| Skin Irritation | Lipophilic penetration of the stratum corneum. | Solvent Carrier Effect: If dissolved in DCM or DMF, the solvent accelerates the compound's absorption through skin/gloves. |
| Eye Irritation | Mechanical abrasion (powder) and chemical inflammation of mucous membranes. | Fine Particulates: These powders are often electrostatic and can "fly" into tear ducts, creating caustic solutions upon hydration. |
| Respiratory | Inhalation of dust triggers mucosal inflammation (STOT SE 3). | Aerosolization: High risk during weighing or transfer of dry solids outside a fume hood. |
Personal Protective Equipment (PPE) Specifications
Do not default to generic "lab safety" rules. Use this targeted protection strategy.
A. Hand Protection: The Permeation Defense
Recommendation: Nitrile (Minimum 0.11 mm thickness) for solid handling. The Science: Latex gloves are permeable to many organic nitrogen compounds and offer poor resistance to the solvents (like Ethyl Acetate or DCM) typically used to dissolve this reagent.
-
Protocol:
-
Dry Solid: Standard Nitrile gloves are sufficient.
-
Solution Phase: If the compound is dissolved in Dichloromethane (DCM) , you must use Laminate (Silver Shield) gloves or double-glove (Nitrile over PE), as DCM breaks through standard nitrile in <4 minutes, carrying the piperidine derivative with it.
-
B. Eye & Face Protection: The "Seal" Standard
Recommendation: Chemical Splash Goggles (Indirect Venting) . The Science: Safety glasses with side shields are inadequate for fine powders of piperidine derivatives. The static charge often causes particles to drift around side shields. Goggles provide a seal that prevents dust migration into the eye, where it would otherwise hydrolyze and raise the local pH, causing irritation.
C. Respiratory Protection: Source Control First
Recommendation: Work primarily in a Chemical Fume Hood . Contingency: If weighing must occur on an open bench (not recommended), use a P100 (HEPA) half-face respirator . N95 masks offer insufficient face-seal protection against fine chemical dusts in long-duration exposures.
Operational Workflow: Handling & Logistics
This workflow is designed to minimize static discharge and aerosolization, the two primary drivers of exposure events with this compound.
Step-by-Step Protocol
-
Staging & Inspection:
-
Verify the CAS number on the bottle matches your specific ester (e.g., 109384-19-2 for the Boc-derivative).[1]
-
Why: Confirms you aren't handling the more corrosive free piperidine base.
-
-
Static Neutralization (Critical Step):
-
These carbamates are often fluffy, electrostatic solids.
-
Action: Use an ionizing fan or an antistatic gun on the weighing boat before transferring the powder.
-
Result: Prevents the powder from "jumping" off the spatula, reducing inhalation risk.
-
-
Solubilization:
-
Add the solvent to the solid, not the reverse.
-
Why: Reduces the displacement of dry dust into the air.
-
-
Waste Segregation:
-
Dispose of solid waste in "Solid Hazardous Waste" containers.
-
Liquid waste goes to "Organic Solvents" (non-halogenated or halogenated depending on your carrier solvent).
-
Visual Workflow: Safe Handling Logic
Figure 1: Operational logic flow emphasizing the critical safety barrier during the weighing phase where dust exposure risk is highest.
Emergency Response Plan
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Flush for 15 mins with tepid water. Hold eyelids open. | The compound is lipophilic; immediate mechanical flushing is required to prevent adherence to the cornea. |
| Skin Contact | Wash with soap and water .[5][6][7] Do NOT use alcohol/solvents.[8] | Organic solvents (ethanol/acetone) will dissolve the compound and drive it deeper into the dermal layers. Soap emulsifies it safely. |
| Spill (Solid) | Wet-wipe with a soap solution or use a HEPA vacuum. | Dry sweeping generates dust aerosols, expanding the contamination zone. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643502, tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 65214-82-6 | Ethyl 4-hydroxypiperidine-1-carboxylate [synthonix.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 4-Hydroxy Piperidine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 7. fishersci.com [fishersci.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
